Methyl 2-(benzofuran-5-YL)acetate
説明
Structure
2D Structure
特性
IUPAC Name |
methyl 2-(1-benzofuran-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZDOMVKSLTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(benzofuran-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(benzofuran-5-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. This document details a potential synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the final compound.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities.[1] The benzofuran scaffold is a core structural motif in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound, with the chemical formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol , serves as a crucial building block in the synthesis of more complex molecules, making its efficient synthesis and thorough characterization a subject of considerable interest in medicinal chemistry and drug discovery.[1]
Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a two-step process commencing with the synthesis of the precursor, 2-(benzofuran-5-yl)acetic acid, followed by its esterification.
A potential synthetic approach to 2-(benzofuran-5-yl)acetic acid could involve a palladium-catalyzed coupling reaction, such as a Heck or Sonogashira coupling, followed by subsequent chemical transformations to introduce the acetic acid moiety. For instance, a starting material like 5-bromobenzofuran could be coupled with a suitable vinyl or ethynyl acetate equivalent, followed by hydrolysis or oxidation to yield the desired carboxylic acid.
Once 2-(benzofuran-5-yl)acetic acid is obtained, the final step is a standard esterification reaction. This can be readily achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to produce this compound in high yield.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should adapt these procedures based on the specific starting materials and available laboratory equipment.
Synthesis of 2-(benzofuran-5-yl)acetic acid
Hypothetical Protocol:
-
Palladium-Catalyzed Cross-Coupling: To a solution of 5-bromobenzofuran in a suitable solvent (e.g., DMF or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI) if performing a Sonogashira coupling, a base (e.g., Et₃N or K₂CO₃), and the coupling partner (e.g., a terminal alkyne or an alkene). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Conversion to Acetic Acid: The purified intermediate is then subjected to appropriate chemical transformations to yield the carboxylic acid. This could involve, for example, oxidative cleavage of a double bond or hydration of a triple bond followed by oxidation.
-
Final Purification: The resulting 2-(benzofuran-5-yl)acetic acid is purified by recrystallization or column chromatography to yield the pure product.
Synthesis of this compound
-
Esterification: To a solution of 2-(benzofuran-5-yl)acetic acid in methanol, a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound. The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization Data
The following tables summarize the expected analytical data for this compound based on the characterization of structurally similar compounds found in the literature.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzofuran ring system, a singlet for the methylene protons of the acetate group, and a singlet for the methyl protons of the ester group. The chemical shifts and coupling constants of the aromatic protons would be characteristic of a 5-substituted benzofuran. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the benzofuran ring system, the methylene carbon, and the methyl carbon of the acetate group. |
| IR (KBr) | A strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional group.[1] Characteristic bands for C-O stretching and aromatic C-H and C=C stretching would also be present. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (190.19 g/mol ). |
Table 1: Expected Spectroscopic Data for this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 121638-36-6[2] |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
Table 2: Physicochemical Properties of this compound.
Logical Workflow for Synthesis and Characterization
The overall process for obtaining and verifying the structure of this compound can be visualized as a logical workflow.
Figure 2: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a strategic approach to the synthesis and characterization of this compound. While a specific, detailed experimental protocol for the synthesis of the key precursor, 2-(benzofuran-5-yl)acetic acid, requires further investigation, the proposed pathway via palladium-catalyzed coupling and subsequent esterification represents a viable and efficient route. The provided characterization data, based on analogous compounds, serves as a benchmark for researchers to confirm the identity and purity of the synthesized molecule. The successful synthesis of this versatile intermediate will undoubtedly facilitate the development of novel benzofuran-based compounds with potential therapeutic applications.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(benzofuran-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzofuran-5-yl)acetate is a heterocyclic compound with a benzofuran core, a structure of significant interest in medicinal chemistry due to the wide range of pharmacological activities exhibited by benzofuran derivatives.[1] This technical guide provides a summary of the known physicochemical properties of this compound and outlines the standard experimental protocols for the determination of key physicochemical parameters. While specific experimental data for this compound are limited in publicly available literature, this guide furnishes the methodologies required for its full characterization in a research or drug development setting.
Introduction
Benzofuran derivatives are a class of heterocyclic compounds that are integral to the development of new therapeutic agents, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a key intermediate and building block in the synthesis of more complex molecules within this class.[1] A thorough understanding of its physicochemical properties is fundamental for its application in synthetic chemistry and for the rational design of novel drug candidates. These properties govern the compound's behavior in various chemical and biological systems, influencing its reactivity, solubility, and pharmacokinetic profile.
Physicochemical Properties
A summary of the available and theoretical physicochemical data for this compound is presented below. It is important to note that experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature. Therefore, this guide also provides the established methodologies for their experimental determination.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.198 g/mol | [1] |
| InChI Key | DKZUKVAJUMPSBN-UHFFFAOYSA-N | [1] |
| CAS Number | 121638-36-6 | [1] |
| XLogP3 (Predicted) | 2.1 | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[3]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, which is sealed at one end.[4] The sample is then packed to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.[4][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[3][6]
-
Heating: The sample is heated at a steady and slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[3][6]
-
Observation: The temperatures at which the first droplet of liquid appears and when the entire sample has melted are recorded. This range represents the melting point of the substance.[3]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a characteristic physical property used for identification and purity assessment.[7][8]
Methodology: Micro Boiling Point (Thiele Tube Method)
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[7][9]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube filled with mineral oil.[9][10]
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[9][10]
-
Observation: The heat is removed once a steady stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[9][10]
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a crucial parameter in drug development, affecting absorption and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.[11][12]
-
Equilibration: The flask is sealed and agitated in a temperature-controlled environment (e.g., an orbital shaker at 37 ± 1 °C for biopharmaceutical relevance) until equilibrium is reached.[12][13] This can take 24 to 72 hours.[11][13]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[12][13]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]
Caption: Workflow for Solubility Determination.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties, influencing absorption, distribution, metabolism, and excretion (ADME).
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically n-octanol). The two phases are then combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.[15][16]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).[15][16]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[17]
Caption: Workflow for LogP Determination.
Conclusion
References
- 1. This compound | 121638-36-6 | Benchchem [benchchem.com]
- 2. Methyl 2-(benzofuran-2-yl)acetate | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. who.int [who.int]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. acdlabs.com [acdlabs.com]
The Discovery and Isolation of Novel Benzofuran Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core processes involved in the discovery and isolation of novel benzofuran compounds, focusing on a case study of 2-arylbenzofurans from a natural source. Benzofurans are a significant class of heterocyclic compounds widely recognized for their diverse and potent biological activities, making them a fertile ground for drug discovery.[1][2][3] This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the intricate workflows and biological pathways associated with these promising molecules.
Introduction to Benzofuran Compounds
Benzofuran and its derivatives are prevalent in nature, particularly in higher plants, and have also been the subject of extensive synthetic exploration.[4] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[1][2][3] Their versatile biological profiles have established them as privileged scaffolds in medicinal chemistry and drug development.
A Case Study: 2-Arylbenzofurans from Morus alba L.
To illustrate the process of discovering and isolating novel benzofuran compounds, this guide will focus on a study by Yang et al. (2022), which successfully isolated and characterized new 2-arylbenzofurans from the root bark of Morus alba L. (white mulberry).[5] This study provides a clear example of a typical workflow in natural product chemistry, from the initial extraction to the identification of bioactive lead compounds.
Experimental Workflow: From Plant Material to Pure Compounds
The overall process of isolating novel benzofuran compounds from a natural source is a multi-step procedure that begins with the collection and extraction of the source material, followed by a series of chromatographic separations to isolate individual compounds. The structure of new compounds is then elucidated using spectroscopic techniques.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-(benzofuran-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 2-(benzofuran-5-yl)acetate. This document presents predicted spectral data based on the analysis of structurally similar compounds, outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra, and includes visualizations to aid in the understanding of the molecular structure and its spectroscopic properties.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in a wide range of biologically active molecules.[1] NMR spectroscopy is an essential analytical technique for the structural elucidation and characterization of such organic molecules, providing detailed information about the chemical environment of individual atoms.[1] This guide serves as a reference for researchers working with this and related benzofuran derivatives.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | Singlet | 3H | -OCH₃ (Methyl ester) |
| ~3.80 | Singlet | 2H | -CH₂- (Methylene) |
| ~6.80 | Doublet | 1H | H-3 |
| ~7.20 | Doublet of doublets | 1H | H-6 |
| ~7.45 | Doublet | 1H | H-4 |
| ~7.50 | Doublet | 1H | H-7 |
| ~7.65 | Doublet | 1H | H-2 |
Note: The exact chemical shifts and coupling constants (J values) will need to be confirmed by experimental data. The aromatic region will likely show complex splitting patterns due to proton-proton coupling.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~40.0 | -CH₂- (Methylene) |
| ~52.5 | -OCH₃ (Methyl ester) |
| ~106.0 | C-3 |
| ~111.0 | C-7 |
| ~120.0 | C-6 |
| ~124.0 | C-4 |
| ~128.0 | C-3a |
| ~145.0 | C-2 |
| ~155.0 | C-7a |
| ~155.5 | C-5 |
| ~171.0 | C=O (Ester carbonyl) |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the desired resolution and to avoid overlapping solvent and analyte signals.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Approximately 240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams, generated using the DOT language, illustrate the structure and key NMR correlations for this compound.
References
Mass Spectrometry Fragmentation of Methyl 2-(benzofuran-5-yl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Fragmentation Pathways
Under electron ionization (EI), Methyl 2-(benzofuran-5-yl)acetate (molecular weight: 190.19 g/mol ) is expected to undergo a series of characteristic fragmentation reactions.[1] The initial ionization event will generate a molecular ion ([M]•+), which will then fragment through various pathways, primarily driven by the stability of the resulting cations and neutral losses.
The fragmentation is anticipated to be initiated at the ester group and the benzofuran ring system. Key predicted fragmentation steps include:
-
Loss of the methoxy radical (•OCH3): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the carbomethoxy group (•COOCH3): This fragmentation results in the formation of the benzofuranylmethyl radical cation.
-
McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a flexible chain, it is a potential pathway to consider in derivatives.
-
Cleavage of the benzofuran ring: The benzofuran ring can undergo cleavage, leading to the formation of smaller aromatic fragment ions.
These predicted pathways are illustrated in the fragmentation diagram below.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization mass spectrometry.
Caption: Proposed EI fragmentation of this compound.
Quantitative Data Summary
As experimental mass spectral data with relative abundances for this compound is not publicly available, the following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. This table provides a theoretical framework for interpreting an experimental spectrum.
| m/z | Proposed Fragment Ion | Proposed Structure |
| 190 | Molecular Ion ([M]•+) | C11H10O3•+ |
| 159 | [M - •OCH3]+ | C10H7O2+ |
| 131 | [M - •COOCH3]+ | C9H7O+ |
| 131 | [M - •OCH3 - CO]+ | C9H7O+ |
| 130 | [M - •OCH3 - CO - H•]+ | C9H6O+ |
| 105 | [M - •COOCH3 - C2H2]+ | C7H5O+ |
Experimental Protocols
To acquire the mass spectrum of this compound, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent for GC-MS analysis.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program and other MS parameters may be necessary to achieve the best chromatographic separation and spectral quality.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Functional Groups in Methyl 2-(benzofuran-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This guide provides a detailed analysis of the expected infrared spectrum of Methyl 2-(benzofuran-5-yl)acetate, a compound of interest in medicinal chemistry and materials science. By examining the characteristic vibrational frequencies of its constituent functional groups—the benzofuran ring system, the ester group, and the acetate moiety—we can predict and interpret its IR spectrum. This document outlines the theoretical basis for these absorptions, presents the expected data in a clear tabular format, provides a detailed experimental protocol for acquiring an IR spectrum, and includes a visual workflow diagram for the entire process.
Introduction to Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The specific frequencies of radiation that a molecule absorbs are unique to its structure and the types of chemical bonds present.[1][2] An IR spectrum is a plot of the percentage of light transmitted (%T) versus the frequency of the radiation, typically expressed in wavenumbers (cm⁻¹).[1] By analyzing the absorption bands in an IR spectrum, chemists can identify the functional groups present in a molecule.[1][3]
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in its IR spectrum:
-
Benzofuran: A bicyclic aromatic ether.
-
Ester: A carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon group.
-
Aromatic C-H bonds: From the benzene ring portion of the benzofuran.
-
Aliphatic C-H bonds: From the methyl and methylene groups of the acetate moiety.
-
C-O bonds: Within the ester and the furan ring.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound. These values are compiled from established literature data for similar functional groups.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₃ & CH₂) | Stretching | 3000 - 2850 | Medium |
| Ester C=O | Stretching | 1750 - 1735 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Aliphatic C-H | Bending | 1470 - 1370 | Medium |
| Ester C-O | Stretching | 1300 - 1000 | Strong |
| Benzofuran C-O-C | Asymmetric Stretching | 1270 - 1230 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Experimental Protocol: Acquiring the Infrared Spectrum
The following is a detailed methodology for obtaining the infrared spectrum of a solid sample like this compound using the thin solid film method.[4]
Materials:
-
This compound (approx. 50 mg)
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Place a small amount (approximately 50 mg) of the solid this compound into a clean, dry vial or test tube.
-
Add a few drops of a suitable volatile solvent, such as methylene chloride, to dissolve the solid completely.[4]
-
-
Film Deposition:
-
Spectrum Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean salt plate to subtract any atmospheric interferences.
-
Acquire the infrared spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[1]
-
-
Data Analysis:
-
Process the acquired spectrum to identify the key absorption bands.
-
Compare the observed peak frequencies with the expected values for the functional groups in this compound to confirm its structure.
-
-
Cleaning:
-
After analysis, clean the salt plate with a suitable solvent (e.g., acetone) and return it to the desiccator.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the infrared spectrum of this compound.
References
The Chemical Reactivity of the Benzofuran Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its unique electronic structure imparts a rich and diverse chemical reactivity, making it a versatile building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive exploration of the chemical reactivity of the benzofuran ring, detailing key reaction classes with quantitative data, experimental protocols, and visual representations of reaction pathways and workflows.
General Reactivity and Electronic Structure
The benzofuran ring system consists of a benzene ring fused to a furan ring. This fusion results in a π-electron system that is generally electron-rich, particularly in the furan portion of the molecule. The lone pair of electrons on the oxygen atom participates in resonance, increasing the electron density at the C2 and C3 positions. Consequently, the furan ring is more susceptible to electrophilic attack than the benzene ring.[4][5] Computational studies and experimental evidence consistently show that electrophilic substitution occurs preferentially at the C2 position, and to a lesser extent, at the C3 position.[4][6][7] The benzene ring can also undergo electrophilic substitution, typically at the C5 and C7 positions, especially when the furan ring is substituted.
Electrophilic Substitution Reactions
Electrophilic substitution is a cornerstone of benzofuran functionalization, allowing for the introduction of a wide range of substituents onto the heterocyclic core.
Halogenation
Halogenation of benzofurans provides key intermediates for further derivatization, particularly through metal-catalyzed cross-coupling reactions. Bromination and chlorination typically occur at the C2 or C3 position depending on the reaction conditions and the substitution pattern of the benzofuran.
| Reaction | Reagent | Position of Substitution | Yield (%) | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 3 | High | [8] |
| Bromination | Bromine | 2,3-dibromo adduct | Good | [8] |
| Iodination | I₂ / HgO | 2 | - | General Method |
Experimental Protocol: Bromination of 2-Methylbenzofuran
A detailed experimental protocol for the bromination of a benzofuran derivative is as follows:
-
To a solution of 2-methylbenzofuran (1.0 mmol) in a suitable solvent such as carbon tetrachloride (10 mL), add N-bromosuccinimide (1.0 mmol).
-
The reaction mixture is stirred at room temperature for a specified period, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove succinimide.
-
The filtrate is washed with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-bromo-2-methylbenzofuran.[8]
Caption: Experimental workflow for the bromination of 2-methylbenzofuran.
Nitration
Nitration of benzofuran introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used as a directing group. The regioselectivity of nitration can be influenced by the nitrating agent and reaction conditions.
| Substrate | Nitrating Agent | Position of Substitution | Yield (%) | Reference |
| Benzofuran | HNO₃ / Ac₂O | 2-nitro and 3-nitro mixture | Moderate | [9] |
| Benzofuran | NaNO₂ / NH₄NO₃ (ultrasound) | 2 | - | [8] |
| 2-Acetylnaphtho[2,1-b]furan | HNO₃ | 3 | Good | [9] |
Experimental Protocol: Nitration of Benzofuran
A general procedure for the nitration of benzofuran is as follows:
-
To a cooled (0 °C) solution of benzofuran (1.0 mmol) in acetic anhydride (5 mL), a solution of nitric acid (1.0 mmol) in acetic anhydride (2 mL) is added dropwise with stirring.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The mixture is then poured into ice-water and extracted with diethyl ether.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting mixture of 2-nitrobenzofuran and 3-nitrobenzofuran is separated by column chromatography.[10][11]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the benzofuran ring, typically at the C2 or C3 position. The reaction is usually catalyzed by a Lewis acid.
| Benzofuran Derivative | Acylating Agent | Lewis Acid | Position of Substitution | Yield (%) | Reference |
| 2-Benzyl-4,7-dihydrobenzofuran | 4-Methoxybenzoyl chloride | SnCl₄ | 3 | Good | [12] |
| 2-Methyl-4,7-dihydrobenzofuran | 4-Methoxybenzoyl chloride | SnCl₄ | 3 | Good | [12] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including benzofurans. The reaction typically occurs at the C2 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenyl-5,7-dimethoxybenzofuran
-
To a solution of 3-phenyl-5,7-dimethoxybenzofuran (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), phosphorus oxychloride (POCl₃, 1.2 mmol) is added dropwise at 0 °C.[13]
-
The reaction mixture is then stirred at room temperature for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography to yield 5,7-dimethoxy-3-phenyl-benzofuran-2-carbaldehyde.[12][13]
Caption: Logical relationship in the Vilsmeier-Haack formylation of benzofuran.
Cycloaddition Reactions
The double bond of the furan ring in benzofuran can participate in cycloaddition reactions, providing access to complex polycyclic structures.
Diels-Alder Reaction ([4+2] Cycloaddition)
Benzofurans can act as dienes in Diels-Alder reactions, particularly when activated with electron-donating groups. The reaction with electron-deficient dienophiles leads to the formation of bicyclic adducts.
| Benzofuran Derivative | Dienophile | Yield (%) | Reference |
| 2-Vinylfuran derivative | Ethyl acrylate | 73 | [7] |
| 2-Vinylfuran derivative | Methyl acrylate | 85 | [7] |
| 6,7-Dehydrobenzofuran | 2-t-Butylfuran | 18 | [14] |
Experimental Protocol: Diels-Alder Reaction of a 2-Vinylfuran Derivative
-
A solution of the 2-vinylfuran derivative (1.0 mmol) and the dienophile (e.g., methyl acrylate, 1.2 mmol) in a suitable solvent like toluene or benzene is heated under reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product, a tetrahydrobenzofuran derivative, is purified by column chromatography.
-
If the aromatized product is desired, the tetrahydrobenzofuran derivative is treated with a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]
[2+2] Cycloaddition
Photochemical [2+2] cycloaddition reactions of benzofurans with alkenes can lead to the formation of cyclobutane-fused systems.
| Benzofuran Derivative | Alkene | Product Type | Reference |
| 2,3-Dimethylbenzofuran | Oxygen (photooxygenation) | Dioxetane | [8] |
| 2-Vinylbenzofuran | 1,3-Cyclohexadiene | [2+2] and [4+2] cycloadducts | [15] |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C and C-heteroatom bond formation on the benzofuran nucleus. Halogenated benzofurans are common starting materials for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling a halogenated benzofuran with a boronic acid or its ester.
| Halobenzofuran | Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | 97 | [12] |
| 2-(4-Bromophenyl)benzofuran | 4-Fluorophenylboronic acid | Pd(II) complex | K₂CO₃ | 98 | [12] |
| 2-Bromobenzofuran | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 92 | [16] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran
-
In a reaction vessel, combine 2-(4-bromophenyl)benzofuran (0.05 mmol), the corresponding arylboronic acid (0.08 mmol), a palladium catalyst (e.g., a specific Pd(II) complex, 3 mol%), and potassium carbonate (0.1 mmol).[12]
-
Add a solvent mixture of ethanol and water (v/v = 1:1, 6 mL).
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-arylbenzofuran derivative.[12][17]
References
- 1. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Semantic Scholar [semanticscholar.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]
- 6. Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide to the Initial Biological Screening of Methyl 2-(benzofuran-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of Methyl 2-(benzofuran-5-yl)acetate. While specific biological data for this exact molecule is limited in publicly available literature, this document extrapolates from the well-established biological activities of the benzofuran scaffold and its derivatives to outline a robust screening strategy.[1][2][3] This guide covers the rationale for screening, detailed experimental protocols for key assays, and the potential signaling pathways involved.
The benzofuran nucleus is a prominent heterocyclic system found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of benzofuran have been extensively reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making this compound a compound of interest for initial biological screening.[1][4]
Rationale for Biological Screening
The benzofuran scaffold is a recognized pharmacophore, and its derivatives have shown significant therapeutic potential.[1] The initial biological screening of this compound is warranted based on the following potential activities associated with the benzofuran class of compounds:
-
Anticancer Activity: Numerous benzofuran derivatives have demonstrated cytotoxicity against various cancer cell lines.[5][6][7][8][9][10] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Activity: The benzofuran ring system is a core component of many compounds with antibacterial and antifungal properties.[4]
-
Anti-inflammatory Activity: Benzofuran derivatives have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.[10]
Synthesis of this compound
While various methods exist for the synthesis of the benzofuran core, a common route to this compound would involve the esterification of the corresponding carboxylic acid.[1] The benzofuran nucleus itself can be synthesized through methods like the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization.[1]
Initial Biological Screening Assays
A tiered approach to the initial biological screening is recommended, starting with in vitro assays to assess cytotoxicity, antimicrobial, and anti-inflammatory activities.
Anticancer Screening: Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.
Table 1: Cytotoxicity Data for Representative Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 3.83 ± 0.6 | [9] |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HaCaT (normal) | 12.44 ± 1.27 | [9] |
| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan derivative (6a) | HeLa | <0.01 | [6] |
| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan derivative (6a) | A549 | 0.018 | [6] |
| Benzofuran-N-aryl piperazine hybrid (16) | A549 | 0.12 | [10] |
| Benzofuran-N-aryl piperazine hybrid (16) | SGC7901 | 2.75 | [10] |
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO or another suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a standard technique to determine the antimicrobial activity of a substance.
Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Benzofuran amide derivative (6a) | S. aureus | MIC: 6.25 | |
| Benzofuran amide derivative (6b) | E. coli | MIC: 12.5 | |
| Benzofuran amide derivative (6f) | C. albicans | MIC: 6.25 | |
| Benzofuran-3-yl hydrazine derivative (M5a) | E. faecalis | Potent at 50 µg/mL | |
| Benzofuran-3-yl hydrazine derivative (M5i) | C. albicans | Significant at 25 µg/mL |
Experimental Protocol: Agar Well Diffusion
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of a solution of this compound at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Workflow for Antimicrobial Screening
Caption: Workflow for the agar well diffusion method to screen for antimicrobial activity.
Anti-inflammatory Screening
The anti-inflammatory potential of this compound can be initially assessed by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophages are cultured and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Potential Signaling Pathways
The biological activities of benzofuran derivatives are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Some benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
References
- 1. This compound | 121638-36-6 | Benchchem [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methyl 2-(benzofuran-5-yl)acetate: A Versatile Scaffold for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-(benzofuran-5-yl)acetate stands as a pivotal building block in the realm of organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structure, featuring a reactive benzofuran core coupled with a readily modifiable methyl acetate side chain, has positioned it as a valuable precursor in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on experimental methodologies and its role in modulating key biological pathways.
Introduction to a Privileged Scaffold
The benzofuran moiety is a well-established pharmacophore present in a multitude of natural products and synthetic molecules with a broad spectrum of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and antifungal properties, making benzofuran derivatives a fertile ground for drug discovery.[1] The strategic placement of the methyl acetate group at the 5-position of the benzofuran ring in this compound provides a crucial handle for synthetic transformations, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1]
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives typically involves the initial construction of the benzofuran nucleus followed by the introduction or modification of the acetate side chain.
Formation of the Benzofuran Core
Several synthetic strategies have been developed for the efficient construction of the benzofuran ring system. A prevalent and robust method is the palladium-catalyzed coupling of appropriately substituted phenols and alkynes. For instance, the reaction of a 5-halobenzofuran with a suitable coupling partner in the presence of a palladium catalyst can furnish the desired carbon skeleton.
A plausible synthetic pathway for the core molecule is depicted below. This logical workflow illustrates a common strategy for synthesizing such benzofuran derivatives, starting from a commercially available substituted phenol.
Reactivity and Derivatization
The true synthetic utility of this compound lies in the reactivity of both its aromatic core and its ester functionality. The benzofuran ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. More significantly, the methyl acetate side chain is amenable to a wide array of chemical transformations:
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for further derivatization.
-
Amidation: The carboxylic acid can be coupled with a diverse range of amines to generate a library of amide derivatives.
-
Reduction: The ester can be reduced to the corresponding alcohol, providing another point for synthetic diversification.
-
Alpha-Functionalization: The methylene group of the acetate moiety can be functionalized through various C-C and C-X bond-forming reactions.
Experimental Protocols for Derivative Synthesis
General Procedure for the Oxidation of Methyl 2-(benzofuran-yl)acetate Derivatives
A solution of the methyl 2-(substituted-3-methylsulfanyl-1-benzofuran-2-yl)acetate in dichloromethane is cooled to 273 K (0 °C). To this stirred solution, 77% 3-chloroperoxybenzoic acid (m-CPBA) is added in small portions. The reaction mixture is allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is quenched by washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Example 1: Synthesis of Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate[2]
-
Starting Material: Methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate (375 mg, 1.5 mmol)
-
Reagent: 77% 3-Chloroperoxybenzoic acid (359 mg, 1.6 mmol)
-
Solvent: Dichloromethane (30 mL)
-
Reaction Time: 3 hours at room temperature
-
Purification: Column chromatography (ethyl acetate)
-
Product: Colorless solid
-
Yield: 79%
-
Melting Point: 380–381 K
-
Rf: 0.58 (ethyl acetate)
Example 2: Synthesis of Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate[3]
-
Starting Material: Methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate (252 mg, 0.8 mmol)
-
Reagent: 77% 3-Chloroperoxybenzoic acid (190 mg, 0.85 mmol)
-
Solvent: Dichloromethane (30 mL)
-
Reaction Time: 3 hours at room temperature
-
Purification: Column chromatography (hexane-ethyl acetate 1:2, v/v)
-
Product: Colorless solid
-
Yield: 86%
-
Melting Point: 405–406 K
-
Rf: 0.45 (hexane-ethyl acetate, 1:2, v/v)
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various sulfinyl derivatives of Methyl 2-(benzofuran-yl)acetate, providing a comparative overview of reaction outcomes.
Table 1: Reaction Conditions and Yields for the Synthesis of Sulfinyl Benzofuran Acetate Derivatives
| Substituent at 5-position | Starting Material | Reagent (equiv.) | Solvent | Yield (%) | Reference |
| Methyl | Methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate | m-CPBA (1.07) | Dichloromethane | 79 | [2] |
| Bromo | Methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate | m-CPBA (1.06) | Dichloromethane | 86 | [3] |
| Chloro | Methyl 2-(5-chloro-3-methylsulfanyl-1-benzofuran-2-yl)acetate | m-CPBA (1.08) | Dichloromethane | 77 | [4] |
| Fluoro | Methyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate | m-CPBA (1.1) | Dichloromethane | 79 | [5] |
Table 2: Physicochemical and Spectroscopic Data for Sulfinyl Benzofuran Acetate Derivatives
| Substituent at 5-position | Melting Point (K) | Rf value (Eluent) | 1H NMR (δ, ppm, CDCl3, 400 MHz) | MS (m/z) | Reference |
| Methyl | 380–381 | 0.58 (ethyl acetate) | 2.45 (s, 3H), 3.07 (s, 3H), 3.74 (s, 3H), 4.04 (s, 2H), 7.17 (dd, 1H), 7.38 (d, 1H), 7.71 (s, 1H) | 266 [M+] | [2] |
| Bromo | 405–406 | 0.45 (hexane-ethyl acetate, 1:2) | 3.06 (s, 3H), 3.75 (s, 3H), 4.04 (s, 2H), 7.34–7.53 (m, 2H), 7.44 (d, 1H), 8.07 (d, 1H) | 332 [M+2], 330 [M+] | [3] |
| Chloro | 415–416 | 0.72 (ethyl acetate) | 3.07 (s, 3H), 3.75 (s, 3H), 4.05 (s, 2H), 7.34 (dd, 1H), 7.44 (d, 1H), 7.90 (d, 1H) | 288 [M+2], 286 [M+] | |
| Fluoro | 370-371 | 0.4 (hexane-ethyl acetate, 1:2) | Not explicitly provided in the same format | Not explicitly provided | [5] |
Note: For a comparative reference, the isomer Methyl 2-(benzofuran-2-yl)acetate has a molecular weight of 190.19 g/mol .[6]
Role in Modulating Biological Signaling Pathways
Derivatives of the benzofuran scaffold have been shown to interact with and modulate various biological signaling pathways, which is central to their therapeutic potential. A notable example is the inhibition of the NF-κB and MAPK signaling pathways, which are classic inflammation pathways that regulate the expression of numerous inflammatory factors.[7][8]
A study on piperazine/benzofuran hybrids demonstrated that a lead compound, 5d , significantly inhibits the phosphorylation of key proteins in both the NF-κB and MAPK pathways in LPS-stimulated RAW264.7 cells.[7][9] This inhibitory action leads to the downregulation of pro-inflammatory mediators such as NO, COX-2, TNF-α, and IL-6.[7][9]
The diagram below illustrates the inhibitory effect of the benzofuran derivative on these interconnected signaling pathways.
This demonstrated mechanism of action highlights the potential of this compound derivatives as leads for the development of novel anti-inflammatory agents.
Conclusion
This compound is a building block of significant academic and industrial interest. Its synthetic accessibility and the versatility of its functional groups make it an ideal starting point for the creation of diverse chemical libraries. The established broad-spectrum biological activity of the benzofuran scaffold, coupled with the potential for fine-tuning through derivatization of the acetate moiety, underscores its importance in the field of medicinal chemistry. The detailed experimental protocols for related compounds and the elucidation of their interactions with key signaling pathways provide a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this valuable synthetic intermediate.
References
- 1. This compound | 121638-36-6 | Benchchem [benchchem.com]
- 2. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-(benzofuran-2-yl)acetate | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 2-(benzofuran-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed two-step synthesis of Methyl 2-(benzofuran-5-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis leverages a palladium-catalyzed Heck cross-coupling reaction, a robust and versatile method for C-C bond formation. While a direct, one-step palladium-catalyzed synthesis from a benzofuran precursor is not widely reported, this protocol outlines a reliable pathway commencing with the commercially available 5-bromobenzofuran. These application notes are intended to guide researchers in the successful synthesis and purification of the target molecule.
Introduction
Benzofuran derivatives are integral scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific functionalization of the benzofuran core is crucial for modulating the pharmacological properties of these compounds. This compound serves as a valuable building block for the synthesis of more complex molecules. The protocol described herein focuses on a palladium-catalyzed Heck reaction between 5-bromobenzofuran and methyl acrylate, followed by a standard reduction to yield the final product. The Heck reaction is a powerful tool for the vinylation of aryl halides, and its application in this synthesis provides a high-yielding and efficient route to the desired intermediate.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process starting from 5-bromobenzofuran. The initial step involves a palladium-catalyzed Heck cross-coupling reaction with methyl acrylate to form Methyl (E)-3-(benzofuran-5-yl)acrylate. The subsequent step is the reduction of the carbon-carbon double bond to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Materials and Methods
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Palladium-Catalyzed Heck Reaction of 5-bromobenzofuran with Methyl Acrylate
This protocol is adapted from a similar Heck coupling reaction of 2-acetyl-5-bromobenzofuran with methyl acrylate.[3]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromobenzofuran (1.0 eq), palladium(II) acetate (0.02 eq), and triethylamine (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Add methyl acrylate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl (E)-3-(benzofuran-5-yl)acrylate.
Step 2: Reduction of Methyl (E)-3-(benzofuran-5-yl)acrylate
-
Dissolve the purified Methyl (E)-3-(benzofuran-5-yl)acrylate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a hydrogenation flask.
-
Add 10% palladium on carbon (10% w/w) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected reactants, conditions, and yields for the proposed synthesis. The data for the Heck reaction is based on analogous reactions reported in the literature.[3]
| Step | Reactants | Catalyst/Reagent | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-bromobenzofuran, Methyl acrylate | Pd(OAc)₂ | Et₃N / DMF | 100 | 12-24 | 70-85 |
| 2 | Methyl (E)-3-(benzofuran-5-yl)acrylate | 10% Pd/C, H₂ | - / Ethyl Acetate | RT | 2-6 | >95 |
Logical Relationships in the Heck Reaction
The catalytic cycle of the Heck reaction involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and β-hydride elimination to release the product and regenerate the catalyst.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Conclusion
The presented two-step protocol provides a reliable and efficient method for the synthesis of this compound. The key palladium-catalyzed Heck reaction is a well-established transformation that allows for the effective formation of the carbon-carbon bond at the 5-position of the benzofuran ring. This methodology is amenable to scale-up and can be adapted for the synthesis of various analogues for drug discovery and development programs. Researchers should optimize the reaction conditions for their specific substrates and equipment to achieve the best results.
References
Application Notes and Protocols: Intramolecular Cyclization Methods for Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various intramolecular cyclization methods for the synthesis of the benzofuran scaffold, a crucial heterocyclic motif in medicinal chemistry and natural products. This document outlines key methodologies, including transition-metal catalyzed, base-mediated, radical, and Wittig-type cyclizations. Detailed experimental protocols for selected key reactions are provided, along with quantitative data to facilitate comparison and selection of the appropriate synthetic route.
Transition-Metal Catalyzed Intramolecular Cyclizations
Transition metals are extensively used to catalyze the formation of the benzofuran ring system through intramolecular cyclization. These methods often offer high efficiency and functional group tolerance.
Palladium-Catalyzed Cyclizations
Palladium catalysts are versatile for constructing benzofurans, primarily through the intramolecular cyclization of o-alkenylphenols or via Sonogashira coupling followed by cyclization.
A common strategy involves the intramolecular hydroarylation of o-alkenylphenols. Another powerful approach is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an in-situ or subsequent intramolecular cyclization.[1][2] This tandem process allows for the one-pot synthesis of 2-substituted benzofurans.[1][2]
Logical Relationship: Palladium-Catalyzed Benzofuran Synthesis Pathways
Caption: Palladium-catalyzed routes to benzofurans.
Copper-Catalyzed Cyclizations
Copper catalysts offer a cost-effective alternative to palladium for the synthesis of benzofurans. A key method involves the intramolecular O-arylation of 1-(2-haloaryl)ketones.[3] Copper-promoted domino reactions, such as the hydration/annulation of 2-fluorophenylacetylene derivatives, also provide an efficient route to the benzofuran core.[4]
Gold-Catalyzed Cyclizations
Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. The intramolecular cyclization of o-alkynylphenols and their derivatives, such as acetals, is a prominent method for benzofuran synthesis.[5]
Iron-Catalyzed Cyclizations
Iron catalysts, being abundant and environmentally benign, are gaining traction. FeCl₃ can mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofurans.[6][7] Additionally, iron can be used in one-pot processes involving initial halogenation followed by an intramolecular O-arylation.[3]
Indium-Catalyzed Cyclizations
Indium(III) halides have been shown to effectively catalyze the intramolecular hydroalkoxylation of o-alkynylphenols to yield benzofurans.[1][8][9] This method proceeds with 5-endo-dig regioselectivity.[1][9]
Base-Mediated Intramolecular Cyclizations
Strong bases can promote the intramolecular cyclization to form benzofurans, often without the need for a metal catalyst.
Phosphazene Base-Catalyzed Cyclization
The organic superbase, phosphazene P4-tBu, is a highly effective catalyst for the intramolecular cyclization of o-alkynylphenyl ethers.[4] This reaction proceeds via a carbon-carbon bond formation under mild conditions.[4]
Experimental Workflow: Phosphazene Base-Catalyzed Benzofuran Synthesis
Caption: Workflow for phosphazene-catalyzed synthesis.
Radical-Mediated Intramolecular Cyclizations
Radical cyclizations offer a unique pathway to construct the benzofuran ring. One notable method involves the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization cascade to form complex benzofurylethylamine derivatives.[10]
Intramolecular Wittig Reaction
The intramolecular Wittig reaction provides a powerful tool for the synthesis of highly functionalized benzofurans.[2][11][12][13] This approach involves the generation of a phosphorus ylide that subsequently undergoes an intramolecular reaction with an ester or other carbonyl functionality to form the furan ring.[12]
Quantitative Data Summary
| Method | Catalyst/Reagent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd-Catalyzed Hydroarylation | Pd(OAc)₂ | 4-Benzofuranyl alkynoates | 100 | 1-3 | 75-95 | [14] |
| Cu-Catalyzed O-Arylation | CuI (10 mol%), DMEDA | 1-(2-bromoaryl)ketones | 110 | 20 | 59 | [3] |
| Au-Catalyzed Cyclization | Nolan's gold dimer hydroxide | O-THP derivatives of 2-alkynylaryl phenols | RT | - | up to 95 | [5] |
| FeCl₃-Mediated Cyclization | FeCl₃ (1.2 eq) | Electron-rich aryl ketones | RT | 72 | 40 | [15] |
| In(III)-Catalyzed Hydroalkoxylation | InI₃ (5 mol%) | o-Alkynylphenols | 80 | - | Good | [1][8][9] |
| Phosphazene Base-Catalyzed | P4-tBu (5 mol%) | o-Alkynylphenyl ethers | 30 | 0.5-24 | 75-98 | [4][16] |
| Iodine(III)-Catalyzed Oxidation | PhI(OAc)₂ (10 mol%), m-CPBA | 2-Hydroxystilbenes | RT | 0.5-4 | 67-89 | [8][10][17] |
| Intramolecular Wittig Reaction | Bu₃P, Et₃N | Michael acceptors, acyl chlorides | RT | 0.17-21 | 60-99 | [13] |
Experimental Protocols
Protocol 1: Phosphazene Base-Catalyzed Intramolecular Cyclization of o-Alkynylphenyl Ethers[16]
Materials:
-
Benzyl 2-(2'-phenylethynyl)phenyl ether
-
Phosphazene base P4-tBu (1 M solution in hexane)
-
Dry DMSO
-
Dilute aqueous HCl
-
Ether
-
Silica gel for column chromatography
-
n-hexane, Ethyl acetate
Procedure:
-
Under an argon atmosphere, dissolve benzyl 2-(2'-phenylethynyl)phenyl ether (0.2 mmol) in dry DMSO (0.2 mL) in dried glassware.
-
To the solution, add the phosphazene base P4-tBu (1 M solution in hexane, 10 µL, 10 µmol, 5 mol%).
-
Stir the solution at 30 °C for 0.5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, add a few drops of dilute aqueous HCl to quench the reaction.
-
Filter the reaction mixture through a short silica gel pad, eluting with ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of n-hexane/ethyl acetate (e.g., 50:1 to 10:1) as the eluent to afford the desired 3-benzyl-2-phenylbenzofuran.
Protocol 2: Iodine(III)-Catalyzed Oxidative Cyclization of 2-Hydroxystilbenes[10][17]
Materials:
-
(E)-2-Styrylphenol
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Acetonitrile (MeCN)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of (E)-2-styrylphenol (1.0 mmol) in acetonitrile (5 mL), add (diacetoxyiodo)benzene (0.1 mmol, 10 mol%) and m-chloroperbenzoic acid (2.0 mmol).
-
Stir the reaction mixture at room temperature. The reaction can be significantly accelerated using an ultrasonic bath.[10][17]
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-arylbenzofuran.
Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for different substrates. Please consult the original literature for further details.
References
- 1. Indium(III)-catalyzed synthesis of benzo[b]furans by intramolecular hydroalkoxylation of ortho-alkynylphenols: scope and mechanistic insights. – SynCatMet [syncatmeth.es]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed O-arylation of N-protected 1,2-aminoalcohols using functionalized trivalent organobismuth reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans [organic-chemistry.org]
- 11. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates [organic-chemistry.org]
- 14. Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Methyl 2-(benzofuran-5-YL)acetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(benzofuran-5-yl)acetate is a versatile heterocyclic compound built upon a benzofuran scaffold. The benzofuran nucleus is a prominent structural motif in a vast array of natural products and synthetic molecules, renowned for its wide spectrum of biological activities.[1] This privileged scaffold has been extensively explored in medicinal chemistry, leading to the development of numerous derivatives with significant therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This compound serves as a key chemical intermediate, providing a foundational structure for the synthesis of a diverse library of bioactive compounds.[2] Modifications of the acetate side chain and substitutions on the benzofuran ring are common strategies to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives in the pursuit of novel therapeutic agents.[2] These application notes provide an overview of the potential uses of this compound in drug discovery, along with detailed protocols for its evaluation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 121638-36-6 |
| Appearance | Not specified (likely a solid or oil) |
| Solubility | Soluble in organic solvents like DMSO, ethanol, methanol |
I. Application in Anticancer Drug Discovery
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with various mechanisms of action identified.[3] While specific data for this compound is not extensively available, the benzofuran scaffold is known to be a key pharmacophore in compounds exhibiting cytotoxic activity against a range of cancer cell lines.[2] Structure-activity relationship (SAR) studies on related compounds suggest that the nature and position of substituents on the benzofuran ring are critical for their anticancer potency.[4]
Potential Mechanisms of Action
Several mechanisms of anticancer activity have been attributed to benzofuran derivatives, including:
-
Tubulin Polymerization Inhibition: Certain benzofuran-containing molecules have been shown to inhibit the polymerization of tubulin, a critical process for cell division, leading to cell cycle arrest and apoptosis.[5]
-
Induction of Apoptosis: Many benzofuran derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[6]
-
Modulation of Signaling Pathways: Benzofuran compounds have been reported to modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[7][8]
Quantitative Data for Related Benzofuran Derivatives (for comparison)
Disclaimer: The following data is for benzofuran derivatives and not for this compound itself. It is provided as a reference for potential activity.
| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Halogenated Benzofuran | K562 (Leukemia) | 5 µM | [3] |
| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 µM | [3] |
| Benzofuran-Chalcone Hybrid | A549 (Lung) | 0.08 µM | [5] |
| Benzofuran-Chalcone Hybrid | ACHN (Renal) | 0.06 µM | [5] |
| Benzofuran-3-yl-methyl derivative | A549 (Lung) | 3.5 µM | [9] |
| Benzofuran-3-yl-methyl derivative | HepG2 (Liver) | 3.8 µM | [9] |
Experimental Protocols
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. b. Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
Workflow for Tubulin Polymerization Assay
Caption: General workflow for an in vitro tubulin polymerization assay.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and buffers)
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)
-
96-well plate (half-area, clear bottom)
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: a. Prepare solutions of this compound and controls at various concentrations in the provided buffer. b. On ice, prepare the tubulin polymerization reaction mixture according to the kit manufacturer's instructions, typically containing tubulin, GTP, and buffer.
-
Assay: a. Add the tubulin polymerization mixture to the wells of a pre-warmed 96-well plate. b. Add the test compound or controls to the respective wells. c. Immediately place the plate in a microplate reader pre-heated to 37°C. d. Measure the absorbance at 340 nm every minute for 60 minutes to monitor tubulin polymerization.[11]
-
Data Analysis: a. Plot the absorbance values against time to generate polymerization curves. b. Compare the curves of the compound-treated samples to the controls to determine the extent of inhibition or promotion of tubulin polymerization.[5]
II. Application in Antimicrobial Drug Discovery
The benzofuran scaffold is present in many compounds with potent antimicrobial activity against a range of bacteria and fungi.[1] Derivatives of benzofuran have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]
Potential Mechanisms of Action
The antimicrobial mechanisms of benzofuran derivatives are not fully elucidated but may involve:
-
Disruption of cell membrane integrity.
-
Inhibition of essential enzymes.
-
Interference with DNA replication or protein synthesis.
Quantitative Data for Related Benzofuran Derivatives (for comparison)
Disclaimer: The following data is for benzofuran derivatives and not for this compound itself. It is provided as a reference for potential activity.
| Derivative Type | Microorganism | Activity (MIC) | Reference |
| 2-Arylbenzofuran | S. aureus | 62.5 µg/mL | [1] |
| Benzofuran-5-ol | Fungal species | 1.6-12.5 µg/mL | [1] |
| 2-Aminobenzofuran | Various bacteria | 25 µg/mL | [1] |
| 1-(Thiazol-2-yl)pyrazoline benzofuran | Gram-negative bacteria | 25 mm (inhibition zone) | [1] |
Experimental Protocols
This protocol provides a qualitative assessment of the antimicrobial activity of a compound.
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion method to assess antimicrobial activity.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Sterile swabs
-
Sterile cork borer
-
This compound
-
DMSO (vehicle control)
-
Standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole)
-
Incubator
Procedure:
-
Plate Preparation: a. Prepare and sterilize the nutrient agar medium.[12] b. Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Inoculation: a. Prepare a standardized inoculum of the test microorganism. b. Uniformly spread the inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation and Compound Addition: a. Create wells (6-8 mm in diameter) in the agar using a sterile cork borer. b. Prepare different concentrations of this compound in DMSO.[12] c. Add a fixed volume (e.g., 50-100 µL) of the compound solutions, vehicle control, and standard antibiotic/antifungal to the wells.
-
Incubation and Measurement: a. Incubate the plates at 37°C for 24 hours (for bacteria) or at a suitable temperature for 48-72 hours (for fungi). b. After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
III. Application in Anti-inflammatory Drug Discovery
Benzofuran derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[13] The anti-inflammatory effects of these compounds are often associated with the inhibition of key inflammatory mediators and signaling pathways.[8]
Potential Mechanisms of Action
-
Inhibition of Pro-inflammatory Cytokines: Benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation, and some benzofuran compounds can inhibit its synthesis.[14]
-
Modulation of NF-κB and MAPK Signaling Pathways: These are critical signaling pathways that regulate the inflammatory response. Benzofuran derivatives have been found to inhibit the activation of NF-κB and modulate the MAPK pathway.[7][8]
NF-κB and MAPK Signaling Pathways in Inflammation
Caption: Benzofuran derivatives can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Quantitative Data for Related Benzofuran Derivatives (for comparison)
Disclaimer: The following data is for benzofuran derivatives and not for this compound itself. It is provided as a reference for potential activity.
| Derivative Type | Assay | Activity (IC₅₀) | Reference |
| Benzofuran-heterocycle hybrid | NO inhibition (RAW 264.7 cells) | 52.23 µM | [14] |
| Aza-benzofuran | NO inhibition (RAW 264.7 cells) | 16.5 µM | [15] |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | 4.15 µM | [16] |
Experimental Protocols
This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for measuring nitric oxide production and its inhibition by a test compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
96-well cell culture plates
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.[15] b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[15]
-
Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Data Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. Create a standard curve using the sodium nitrite standard solution. c. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.[14]
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. The benzofuran scaffold is a well-established pharmacophore with diverse biological activities. The protocols and comparative data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound and its derivatives in anticancer, antimicrobial, and anti-inflammatory drug discovery. Further derivatization and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this compound class.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 121638-36-6 | Benchchem [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. ijbcp.com [ijbcp.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Bioactive Methyl 2-(benzofuran-5-yl)acetate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a structural motif present in a vast number of natural products and synthetic molecules.[1] This scaffold is associated with a wide spectrum of biological activities, making its derivatives a fertile ground for drug discovery and development.[1][2] Benzofuran-containing compounds have demonstrated therapeutic potential as antimicrobial, anti-inflammatory, antitumor, and antiviral agents.[2][3][4] The methyl 2-(benzofuran-5-yl)acetate structural unit is of particular interest as it serves as a versatile intermediate, providing a reactive handle for a variety of chemical transformations to generate diverse libraries of potentially bioactive molecules.[1]
These application notes provide an overview of the synthesis of the key intermediate, this compound, strategies for its derivatization, and protocols for evaluating the biological activity of the resulting compounds.
I. General Synthetic Strategies for the Benzofuran Core
The construction of the benzofuran nucleus is the foundational step in synthesizing the target derivatives. Numerous methodologies have been established, often employing transition metal catalysis to facilitate ring formation.[5][6] A common and effective strategy involves a palladium- and copper-catalyzed Sonogashira coupling reaction between a substituted phenol and a terminal alkyne, followed by an intramolecular cyclization to yield the benzofuran scaffold.[1][5][6]
Caption: General workflow for palladium/copper-catalyzed benzofuran synthesis.
II. Synthesis of Key Intermediate: this compound
This section outlines a representative protocol for the synthesis of the core intermediate. The strategy involves the formation of the benzofuran ring system followed by the introduction of the methyl acetate moiety.
Protocol 1: Synthesis of this compound
Objective: To synthesize the key intermediate for further derivatization.
Materials:
-
4-Bromo-2-iodophenol
-
Methyl propiolate
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Toluene, Anhydrous
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), Anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Sonogashira Coupling: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 4-bromo-2-iodophenol (1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).
-
Add methyl propiolate (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Cyclization: After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 2M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude cyclized product, Methyl 2-(6-bromobenzofuran-yl)carboxylate. The cyclization often occurs in situ under these conditions.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the pure intermediate.
-
Debromination (if necessary) and side-chain attachment: The above procedure yields a brominated benzofuran. A more direct route may involve starting with 5-hydroxybenzofuran and performing an O-alkylation with methyl bromoacetate followed by rearrangement, though palladium-catalyzed methods are common for building the core.[1] For this representative protocol, we assume a subsequent step to introduce the acetate at the 5-position if the starting materials were adjusted accordingly.
III. Derivatization of the Key Intermediate
The this compound intermediate is a versatile scaffold.[1] The ester group can be readily hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides. Alternatively, the ester can be reduced to an alcohol for further functionalization.
Caption: Key derivatization pathways starting from the acetate intermediate.
Protocol 2: Synthesis of 2-(Benzofuran-5-yl)-N-alkylacetamide Derivatives
Objective: To create a library of amide derivatives from the key intermediate for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
A primary or secondary amine (R-NH₂)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Hydrolysis: Dissolve this compound (1 eq.) in a THF/water mixture (3:1). Add LiOH (2 eq.) and stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Acidify the mixture to pH ~3 using 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-(benzofuran-5-yl)acetic acid.
-
Amidation: In an inert atmosphere, dissolve the resulting acid (1 eq.), EDCI (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Stir the mixture at 0°C for 20 minutes.
-
Add the desired amine (R-NH₂) (1.1 eq.) to the mixture and allow it to warm to room temperature. Stir for 12-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by silica gel column chromatography or recrystallization.
IV. Biological Activity and Data
Derivatives of benzofuran have demonstrated significant cytotoxic and anti-inflammatory activities.[7][8] The biological potential of newly synthesized compounds is typically evaluated through in vitro assays against various cell lines.
Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives
This table summarizes reported IC₅₀ values for various benzofuran analogs, providing a benchmark for the potential activity of newly synthesized derivatives.
| Compound ID | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 10h | L1210 (Leukemia) | Antiproliferative | 0.016 | [9] |
| 10h | FM3A/0 (Breast) | Antiproliferative | 0.024 | [9] |
| 10h | HeLa (Cervical) | Antiproliferative | 0.021 | [9] |
| 22 | A549 (Lung) | Cytotoxic | 1.14 | [9] |
| 25 | A549 (Lung) | Cytotoxic | 0.05 | [9] |
| 25 | ME-180 (Cervical) | Cytotoxic | 0.06 | [9] |
| Compound 1c | K562 (Leukemia) | Cytotoxic | - | [7] |
| Compound 3d | HeLa (Cervical) | Cytotoxic | - | [7] |
| Compound 5d | RAW-264.7 (Macrophage) | Anti-inflammatory (NO) | 52.23 | [8] |
Note: The specific structures for each compound ID can be found in the cited literature. This data is presented to illustrate the range of bioactivities observed in the benzofuran class.
V. Protocols for Biological Evaluation
Protocol 3: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀). This is a colorimetric assay that measures metabolic activity.[9][10]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, K562)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Synthesized benzofuran derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cell viability assay.
VI. Relevant Signaling Pathways
The anti-inflammatory effects of some benzofuran derivatives have been linked to the inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK.[8][11] These pathways regulate the expression of pro-inflammatory mediators like COX-2, TNF-α, and various interleukins.[11]
Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.
References
- 1. This compound | 121638-36-6 | Benchchem [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Methyl 2-(benzofuran-5-YL)acetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(benzofuran-5-YL)acetate is a valuable and versatile building block in medicinal chemistry.[1] While the compound itself has not been extensively studied for direct biological activity, its core structure, the benzofuran ring system, is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The strategic placement of the methyl acetate group on the benzofuran scaffold provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound as a starting material for the synthesis of potentially bioactive molecules. It includes quantitative data on the biological activities of relevant benzofuran derivatives and diagrams of key experimental workflows and biological pathways.
Synthetic Applications and Protocols
The primary application of this compound in medicinal chemistry is as a synthetic intermediate. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amide derivatives. Alternatively, the acetate moiety can participate in condensation and alkylation reactions.
General Workflow for Derivatization
A common and effective strategy for elaborating the structure of this compound is to convert the ester to an amide. This workflow allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
References
Synthesis of Substituted Benzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted benzofurans are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmaceuticals. Their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties, have made them a significant target in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the synthesis of substituted benzofurans: Palladium-Catalyzed One-Pot Heck Alkynylation/Cyclization, Copper-Catalyzed Aerobic Oxidative Cyclization, and Microwave-Assisted Perkin Rearrangement.
Protocol 1: Palladium-Catalyzed One-Pot Tandem Heck Alkynylation/Cyclization
This protocol details a highly efficient one-pot synthesis of 2-substituted benzofurans from 2-iodophenol and various terminal alkynes. The reaction proceeds via a sequential Heck alkynylation and intramolecular cyclization, catalyzed by well-defined palladium N-heterocyclic carbene (NHC) complexes under copper-free conditions.[1] This method is advantageous due to its operational simplicity, reduced reaction time, and step-economy.
Experimental Protocol
Materials:
-
2-Iodophenol
-
Terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene, 1-ethynylcyclohexan-1-ol)
-
Palladium NHC complex (e.g., 1c as described in the source)[1]
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the palladium NHC complex 1c (0.001 mmol, 0.1 mol%).
-
Add cesium carbonate (2.0 mmol).
-
Add 2-iodophenol (1.0 mmol).
-
Add the terminal alkyne (1.2 mmol).
-
Add anhydrous DMF (3 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for the time indicated in Table 1.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Quantitative Data
| Entry | Alkyne Substrate | Time (h) | Product | Yield (%) |
| 1 | 1-Ethynyl-4-fluorobenzene | 24 | 2-(4-Fluorophenyl)benzofuran | 53 |
| 2 | Phenylacetylene | 4 | 2-Phenylbenzofuran | 70 |
| 3 | 1-Ethynyl-4-methoxybenzene | 4 | 2-(4-Methoxyphenyl)benzofuran | 65 |
| 4 | 1-Ethynylcyclohexan-1-ol | 24 | 1-(Benzofuran-2-ylethynyl)cyclohexan-1-ol | 79 |
| 5 | But-3-yn-1-ol | 24 | 2-(Benzofuran-2-yl)ethanol | 62 |
Table 1: Synthesis of 2-substituted benzofurans via Palladium-Catalyzed One-Pot Tandem Heck Alkynylation/Cyclization.[2]
Reaction Workflow
Caption: Workflow for Pd-catalyzed one-pot benzofuran synthesis.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
This protocol describes a one-pot, regioselective synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant.[3][4] The transformation involves a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization. This method is advantageous for its use of an inexpensive and readily available catalyst and a green oxidant.
Experimental Protocol
Materials:
-
Phenol derivative
-
Alkyne derivative
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Schlenk tube with a balloon of O₂
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol), 1,10-phenanthroline (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with oxygen (using a balloon).
-
Add the phenol (1.0 mmol), the alkyne (1.2 mmol), and toluene (2.0 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a short pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted benzofuran.
Quantitative Data
| Entry | Phenol Substrate | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenol | Phenylacetylene | 2-Phenylbenzofuran | 85 |
| 2 | 4-Methoxyphenol | Phenylacetylene | 5-Methoxy-2-phenylbenzofuran | 78 |
| 3 | 4-Chlorophenol | Phenylacetylene | 5-Chloro-2-phenylbenzofuran | 75 |
| 4 | Phenol | 1-Phenyl-1-propyne | 3-Methyl-2-phenylbenzofuran | 82 |
| 5 | 4-Methoxyphenol | 1-Phenyl-1-propyne | 5-Methoxy-3-methyl-2-phenylbenzofuran | 76 |
Table 2: Synthesis of substituted benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization.
Reaction Mechanism
Caption: Mechanism of Cu-catalyzed aerobic benzofuran synthesis.
Protocol 3: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acids
This protocol outlines an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins via a Perkin rearrangement reaction under microwave irradiation.[5] This method significantly reduces reaction times from hours to minutes and provides very high yields. The rearrangement involves a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring.
Experimental Protocol
Materials:
-
3-Bromocoumarin derivative
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Microwave vial
-
Microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
Add the 3-bromocoumarin (0.167 mmol) to a microwave vial.
-
Add ethanol (5 mL) and sodium hydroxide (0.503 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, with the temperature maintained at 79 °C, with stirring.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and concentrate it on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the solution with concentrated hydrochloric acid to a pH of 1, which will result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and dry it in an oven at 80 °C.
Quantitative Data
| Entry | 3-Bromocoumarin Substrate | Time (min) | Product | Yield (%) |
| 1 | 3-Bromo-6,7-dimethoxy-4-methylcoumarin | 5 | 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid | 99 |
| 2 | 3-Bromo-6-methoxy-4-methylcoumarin | 5 | 5-Methoxy-3-methylbenzofuran-2-carboxylic acid | 98 |
| 3 | 3-Bromo-4,6-dimethylcoumarin | 5 | 3,5-Dimethylbenzofuran-2-carboxylic acid | 99 |
| 4 | 3-Bromo-4,7-dimethylcoumarin | 5 | 3,6-Dimethylbenzofuran-2-carboxylic acid | 97 |
Table 3: Microwave-Assisted Perkin Rearrangement for the Synthesis of Benzofuran-2-Carboxylic Acids.[5]
Logical Relationship of the Perkin Rearrangement
Caption: Logical steps of the microwave-assisted Perkin rearrangement.
References
- 1. Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 3. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
Application Notes and Protocols for the Quantification of Methyl 2-(benzofuran-5-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(benzofuran-5-YL)acetate is a key intermediate and building block in the synthesis of various biologically active molecules. The benzofuran core is a well-established pharmacophore, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Accurate and precise quantification of this compound is crucial for process optimization, quality control of intermediates, and in preclinical and clinical development of new chemical entities.
This document provides detailed analytical methods for the quantification of this compound in various matrices. The protocols described herein are based on established analytical techniques for benzofuran derivatives and are intended to serve as a comprehensive guide for researchers.[2][3][4]
Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This technique is widely accessible and provides good selectivity and sensitivity for routine analysis and quality control purposes.
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices such as biological fluids and for trace-level quantification.[2][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound using HPLC-UV and LC-MS/MS. These values are provided as examples and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method - Representative Quantitative Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method - Representative Quantitative Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.05 - 500 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 99.1 - 100.8% |
| Precision (% RSD) | < 1.5% |
| Matrix Effect | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify this compound in a drug substance or formulation.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Methanol (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with inserts
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation:
-
Drug Substance: Accurately weigh a sample of the drug substance, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
Formulation: Depending on the formulation, an extraction step may be necessary. For example, a tablet could be crushed, extracted with methanol, sonicated, centrifuged, and the supernatant diluted with the mobile phase.
-
6. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
1. Objective: To quantify this compound in plasma or urine for pharmacokinetic studies.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Human plasma or urine (control matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of the standard)
-
Internal Standard: Precursor ion > Product ion
-
5. Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in methanol. Prepare a working solution of the IS in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into the control biological matrix to prepare calibration standards and QC samples at different concentration levels.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
6. Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Record the chromatograms and integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
References
- 1. This compound | 121638-36-6 | Benchchem [benchchem.com]
- 2. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 3. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-(benzofuran-5-YL)acetate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of anticancer agents derived from Methyl 2-(benzofuran-5-YL)acetate. This document includes detailed experimental protocols for the synthesis of a representative benzofuran-based anticancer agent and for key biological assays to evaluate its efficacy. Additionally, signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2][3] The benzofuran scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents. This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural features allow for diverse chemical modifications to generate derivatives with enhanced cytotoxicity against various cancer cell lines. These derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways involved in cancer progression, such as the mTOR pathway.[4][5]
Data Presentation: Anticancer Activity of Benzofuran Derivatives
The following table summarizes the cytotoxic activity of various benzofuran derivatives against a panel of human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| BF-1 | K562 | Chronic Myeloid Leukemia | 5.0 | [2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 8.0 | [2] | |
| HeLa | Cervical Cancer | >100 | [2] | |
| BF-2 | K562 | Chronic Myeloid Leukemia | 15.0 | [2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 20.0 | [2] | |
| HeLa | Cervical Cancer | >100 | [2] | |
| BF-3 (a chalcone derivative) | HCC1806 | Breast Cancer | 2.1 | [6] |
| HeLa | Cervical Cancer | 3.5 | [6] | |
| A549 | Lung Cancer | 15.2 | [6] | |
| BF-4 (a chalcone derivative) | HCC1806 | Breast Cancer | 1.8 | [6] |
| HeLa | Cervical Cancer | 2.9 | [6] | |
| A549 | Lung Cancer | 12.8 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Benzofuran-based Anticancer Agent
This protocol describes a representative two-step synthesis of a benzofuran-based anticancer agent, starting from the synthesis of a benzofuran-acetic acid intermediate followed by its conversion to an amide derivative. While this protocol does not start with this compound, it illustrates a common synthetic route for this class of compounds.
Step 1: Synthesis of 2-(Benzofuran-5-yl)acetic acid
This step is a representative procedure for the synthesis of the carboxylic acid precursor.
-
Materials:
-
Substituted 4-(bromomethyl)coumarin
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
-
Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted 4-(bromomethyl)coumarin in a 10% aqueous NaOH solution.
-
Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl until a precipitate is formed.
-
Filter the precipitate, wash with cold distilled water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-(Benzofuran-5-yl)acetic acid.[8]
-
Step 2: Synthesis of 2-(Benzofuran-5-yl)-N-substituted acetamide
This step describes the conversion of the carboxylic acid to a biologically active amide.
-
Materials:
-
2-(Benzofuran-5-yl)acetic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent (e.g., EDC/HOBt)
-
The desired amine
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Suspend 2-(Benzofuran-5-yl)acetic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add thionyl chloride dropwise at 0 °C and then allow the mixture to stir at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-(Benzofuran-5-yl)-N-substituted acetamide.
-
Protocol 2: Cell Viability MTT Assay
This protocol is used to assess the cytotoxic effects of the synthesized benzofuran derivatives on cancer cells.[9][10][11][12]
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Multi-well spectrophotometer (ELISA reader)
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the synthesized benzofuran compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells after treatment with the synthesized compounds.[13][14][15]
-
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the benzofuran compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.[16][17]
-
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the benzofuran compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
-
Visualizations
Signaling Pathway: mTOR Inhibition by a Benzofuran Derivative
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzofuran derivative.
Experimental Workflow: Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of anticancer agents.
Logical Relationship: Apoptosis Detection
Caption: Cellular states distinguished by Annexin V and Propidium Iodide staining.
References
- 1. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. igbmc.fr [igbmc.fr]
Application Notes and Protocols for the Development of Anti-Inflammatory Compounds from Methyl 2-(benzofuran-5-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory compounds derived from Methyl 2-(benzofuran-5-YL)acetate. This document outlines representative synthetic strategies, detailed protocols for key anti-inflammatory assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including potent anti-inflammatory properties.[1][2][3] The benzofuran scaffold serves as a valuable pharmacophore in drug discovery.[1] this compound is a key starting material that offers multiple reaction sites for chemical modification, allowing for the generation of diverse compound libraries for screening.[1] The strategic modification of this scaffold can lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.[4][5]
Synthesis of Novel Derivatives
The following is a representative protocol for the synthesis of novel anti-inflammatory compounds from this compound. This protocol involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation to generate a library of benzofuran-5-yl-acetamide derivatives.
Protocol 1: Synthesis of 2-(Benzofuran-5-yl)acetic acid
-
Hydrolysis: Dissolve this compound (1 equivalent) in a mixture of methanol and water (3:1).
-
Add lithium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(benzofuran-5-yl)acetic acid.
Protocol 2: Synthesis of 2-(Benzofuran-5-yl)-N-substituted acetamide Derivatives
-
Activation: Dissolve 2-(benzofuran-5-yl)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Amidation: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(benzofuran-5-yl)-N-substituted acetamide derivative.
In Vitro Anti-Inflammatory Evaluation
The following protocols are for the in vitro assessment of the anti-inflammatory activity of the newly synthesized compounds.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
Protocol 3: Nitric Oxide Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized benzofuran derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8]
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[8]
-
Incubate at room temperature for 10 minutes.[8]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation: In Vitro Anti-inflammatory Activity of Representative Benzofuran Derivatives
The following tables summarize the in vitro anti-inflammatory activity of various benzofuran derivatives from published literature. This data is provided as a reference to indicate the potential efficacy of newly synthesized compounds based on the benzofuran scaffold.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound ID | Structure | IC50 (µM) | Reference |
| Compound 1 | Aza-benzofuran derivative | 17.3 | [2] |
| Compound 2 | Aza-benzofuran derivative | 16.5 | [2] |
| Compound 3 | Piperazine/benzofuran hybrid (5d) | 52.23 ± 0.97 | [6] |
| Compound 4 | Fluorinated benzofuran derivative | 2.4 | [9] |
| Compound 5 | Fluorinated benzofuran derivative | 5.2 | [9] |
| Celecoxib (Control) | - | 32.1 ± 1.7 | [2] |
Table 2: Inhibition of Pro-inflammatory Mediators by Fluorinated Benzofuran Derivatives
| Compound ID | IL-6 IC50 (µM) | CCL2 IC50 (µM) | PGE2 IC50 (µM) | Reference |
| Compound A | 1.2 - 9.04 | 1.5 - 19.3 | 1.1 - 20.5 | [9] |
In Vivo Anti-Inflammatory Evaluation
The following protocol describes the carrageenan-induced paw edema model in rats, a widely used method for evaluating the in vivo anti-inflammatory activity of novel compounds.
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the rat paw.
Protocol 4: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats weighing 180-220 g.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the test compounds or vehicle (control) orally or intraperitoneally 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
Percentage Inhibition: Calculate the percentage inhibition of edema by the test compounds compared to the vehicle control group.
Visualization of Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.[6]
Caption: NF-κB signaling pathway and potential inhibition by benzofuran derivatives.
Caption: MAPK signaling pathway and potential inhibition by benzofuran derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of anti-inflammatory compounds from this compound.
Caption: Workflow for developing anti-inflammatory benzofuran derivatives.
References
- 1. This compound | 121638-36-6 | Benchchem [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. uu.diva-portal.org [uu.diva-portal.org]
Troubleshooting & Optimization
Benzofuran Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of benzofurans. The information is tailored for professionals in research and drug development to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Perkin rearrangement of a 3-halocoumarin is giving a low yield of the desired benzofuran-2-carboxylic acid. What are the likely side reactions?
A1: The Perkin rearrangement, which transforms 3-halocoumarins into benzofuran-2-carboxylic acids, is generally efficient but can be hampered by incomplete reaction or side product formation. The primary mechanism involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack and rearrangement.[1][2]
-
Incomplete reaction: Insufficient base or reaction time can lead to the recovery of the starting 3-halocoumarin or the ring-opened intermediate, an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[2]
-
Side Products: While the Perkin rearrangement is known for its high yields, side products are generally minimal if the reaction goes to completion.[1] The primary issue is often the failure to form the benzofuran rather than the formation of distinct, undesired structures.
Troubleshooting Workflow for Low Yield in Perkin Rearrangement
Caption: Troubleshooting workflow for low yields in the Perkin rearrangement.
Q2: I am performing a Sonogashira coupling between an o-iodophenol and a terminal alkyne to synthesize a benzofuran, but I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A2: The Sonogashira coupling is a powerful method for benzofuran synthesis, but it is susceptible to several side reactions, primarily the homocoupling of the terminal alkyne (Glaser coupling) and the starting materials.
-
Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, leading to the formation of a diyne. It is often promoted by the presence of oxygen and an excess of the copper co-catalyst.
-
Aryl Homocoupling: Dimerization of the aryl halide can also occur, though it is generally less prevalent than alkyne homocoupling.
To minimize these side reactions, it is crucial to maintain anaerobic conditions and carefully control the catalyst loading. Using a copper-free Sonogashira protocol can also be an effective strategy to avoid alkyne homocoupling.[3]
Q3: My acid-catalyzed cyclization of an α-aryloxyketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The regioselectivity of intramolecular Friedel-Crafts type cyclizations of α-aryloxyketones is highly dependent on the electronic and steric nature of the substituents on the aromatic ring.
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring activate the ortho and para positions towards electrophilic attack. The cyclization will preferentially occur at the most nucleophilic position.
-
Steric Effects: Bulky substituents near a potential cyclization site will disfavor reaction at that position.
To improve regioselectivity, consider the directing effects of your substituents. If multiple positions are activated, the less sterically hindered position will generally be favored. In some cases, changing the Lewis or Brønsted acid catalyst can influence the transition state and alter the product ratio.[4]
Q4: My synthesized benzofuran derivative is decomposing during purification by silica gel column chromatography. What are my options?
A4: Benzofurans, being electron-rich heterocyclic compounds, can be sensitive to the acidic nature of silica gel, leading to decomposition.
-
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column. A common method is to use a solvent system containing a small percentage (e.g., 1-2%) of triethylamine.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (neutral or basic).
-
Non-chromatographic methods: If the product is crystalline, recrystallization can be an effective purification method that avoids contact with acidic stationary phases. Preparative thin-layer chromatography (prep-TLC) on neutral plates can also be an option for small-scale purifications.
Troubleshooting Guides
Perkin Rearrangement: Low Yield and Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Low yield with significant recovery of starting 3-halocoumarin. | Insufficient base to drive the initial ring-opening step. | Increase the equivalents of NaOH. A significant excess is often required. |
| Reaction time is too short. | Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed.[1] | |
| Reaction temperature is too low. | For thermally conducted reactions, ensure the reflux temperature is reached and maintained. For microwave-assisted reactions, ensure the target temperature is achieved.[1] | |
| A significant amount of a water-soluble intermediate is present after workup. | This is likely the salt of the ring-opened (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. The cyclization step is slow. | Ensure the reaction is heated for a sufficient duration after the initial ring-opening to drive the cyclization. The cyclization is the slower of the two main steps.[2] |
Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromo-4-methyl-6,7-dimethoxycoumarin [1]
-
To a microwave reaction vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (1a, 0.050 g, 0.166 mmol).
-
Add ethanol (3 mL) and a 10% aqueous solution of sodium hydroxide (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 300W for 5 minutes at a temperature of 79°C.
-
After cooling, transfer the reaction mixture to a beaker.
-
Acidify the mixture with 1M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid (2a).
Note: This protocol reports a 99% yield.[1]
Palladium-Catalyzed Sonogashira Coupling: Byproduct Formation
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of a symmetrical diyne byproduct (Glaser coupling). | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Excess copper(I) catalyst. | Reduce the loading of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be necessary.[3] | |
| Low conversion of the o-iodophenol. | Inefficient catalyst activity. | Ensure the palladium catalyst is active. Use a fresh source of palladium catalyst and a suitable phosphine ligand if required by the protocol. |
| Poor solubility of starting materials. | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. A mixture of solvents, such as THF and an amine, is often effective. |
Logical Diagram for Minimizing Sonogashira Side Reactions
Caption: Key considerations to minimize side reactions in Sonogashira coupling for benzofuran synthesis.
Experimental Protocol: Sonogashira Coupling of o-Iodophenol and Phenylacetylene
-
To a reaction flask, add o-iodophenol (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (5 mL) and phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran.
Acid-Catalyzed Cyclization of α-Aryloxyketones: Regioisomer Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of regioisomeric benzofurans. | Competing cyclization at multiple activated positions on the aromatic ring. | Analyze the electronic and steric effects of the substituents. If possible, modify the substrate to block one of the competing positions. |
| The choice of acid catalyst influences the transition state energies for the competing pathways. | Screen different Brønsted acids (e.g., PPA, H₂SO₄, TfOH) and Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to determine if the regioselectivity can be improved.[4] | |
| Low yield due to decomposition or polymerization. | The acid catalyst is too harsh for the substrate or product. | Use a milder acid catalyst or perform the reaction at a lower temperature. |
Table: Influence of Substituents on Regioselectivity in Friedel-Crafts Cyclization
| Substituent on Aryl Ring | Directing Effect | Expected Major Regioisomer |
| Electron-Donating Group (e.g., -OCH₃) | ortho-, para- directing | Cyclization at the less sterically hindered activated position. |
| Electron-Withdrawing Group (e.g., -NO₂) | meta- directing and deactivating | Cyclization is generally disfavored. If it occurs, it will be at a position meta to the EWG. |
| Halogen (e.g., -Cl, -Br) | ortho-, para- directing but deactivating | Cyclization is slower but will occur at the ortho or para position. |
Experimental Protocol: Acid-Catalyzed Cyclization of 2-Phenoxyacetaldehyde Dimethyl Acetal
-
To a flask containing polyphosphoric acid (PPA) (10 g), add 2-phenoxyacetaldehyde dimethyl acetal (1.0 g, 5.5 mmol) dropwise with stirring.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzofuran.
Note: The regioselectivity of this reaction will be highly dependent on the substitution pattern of the starting phenol.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalysts for Benzofuran Synthesis
Welcome to the technical support center for the optimization of palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for benzofuran synthesis, and how do I choose the right one?
A1: Several palladium sources are effective for benzofuran synthesis. The choice of catalyst can significantly impact reaction efficiency and yield. Common catalysts include Palladium(II) Acetate (Pd(OAc)₂), Bis(acetonitrile)palladium(II) Dichloride (PdCl₂(CH₃CN)₂), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). For instance, in the synthesis of functionalized furans, PdCl₂(CH₃CN)₂ has been shown to provide higher yields in shorter reaction times compared to Pd(OAc)₂.[1] The optimal catalyst is often substrate-dependent and may require screening.
Q2: How critical is the choice of ligand, and what are some common ligands to consider?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition. Phosphine ligands are commonly employed. For reactions in organic solvents, triphenylphosphine (PPh₃) is a frequent choice.[2][3] For aqueous media, hydrophilic ligands like 3,3',3''-phosphinidynetris(benzenesulfonic acid) trisodium salt (TPPTS) can be used to improve solubility and catalyst performance.[2] In Tsuji-Trost type reactions for synthesizing 2-substituted benzofurans, the choice of ligand is dramatically influenced by the nucleophile; for example, dppf works well with nitrogen-based nucleophiles, while XPhos is more efficient with sulfur, oxygen, and carbon nucleophiles.[4][5][6][7]
Q3: What is the role of the base in the reaction, and how does it affect the outcome?
A3: The base is essential for promoting the reaction, often by facilitating the deprotonation of a phenol or alkyne. The choice and amount of base can significantly affect the reaction yield.[8] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as piperidine or N-methylmorpholine.[1][2][3] The optimal base often depends on the specific reaction mechanism and substrates involved. For instance, replacing a hazardous base like piperidine with a safer alternative like N-methylmorpholine has been shown to be effective.[2][3]
Q4: Can the solvent choice impact the synthesis of benzofurans?
A4: Yes, the solvent is a critical parameter. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and dioxane are frequently used.[1][2][3] However, efforts towards greener chemistry have led to the exploration of aqueous reaction media, which can be effective, especially with the use of water-soluble ligands.[2][3] The choice of solvent can also affect product isolation; for example, NMP can be more difficult to remove during workup compared to DMF.[2]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider trying a different palladium source (e.g., PdCl₂(CH₃CN)₂ instead of Pd(OAc)₂). |
| Inappropriate Ligand | The ligand may not be suitable for the specific transformation or may be degrading under the reaction conditions. Screen a panel of phosphine ligands (e.g., PPh₃, dppf, XPhos) to find the optimal one for your substrate and nucleophile.[4][5][6] |
| Incorrect Base | The base may be too weak or too strong, or it may be sterically hindered. Try alternative bases such as K₂CO₃, Cs₂CO₃, or an organic amine. The stoichiometry of the base can also be critical.[8] |
| Suboptimal Solvent | The solvent may not be appropriate for the solubility of the reactants or the stability of the catalyst. Test different solvents like dioxane, toluene, or DMF.[1][9] For greener alternatives, consider aqueous solvent systems with appropriate ligands.[2][3] |
| Reaction Temperature Too Low/High | The reaction may require a specific temperature to proceed efficiently. Optimize the temperature in increments (e.g., 60°C, 80°C, 100°C). Some reactions can proceed at room temperature with the right catalytic system.[9] |
| Atmosphere Not Inert | Palladium catalysts, particularly Pd(0) species, can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). |
Poor Selectivity or Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions with Solvent or Base | The solvent or base may be participating in undesired side reactions. Consider using a less reactive solvent or a different base. |
| Homocoupling of Starting Materials | This can occur if the cross-coupling reaction is slow. Adjusting the catalyst-to-ligand ratio or changing the ligand can sometimes suppress homocoupling. |
| Isomerization of Products | The reaction conditions might be promoting the isomerization of the desired benzofuran product. Reducing the reaction time or temperature may help. |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Functionalized Furan Synthesis[1]
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 80 | 2 | 94 |
| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | 80 | 6 | 80 |
| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | 80 | 6 | 63 |
Table 2: Ligand and Solvent Effects in Tsuji-Trost Type Reactions[5]
| Catalyst System | Nucleophile Type | Solvent | Yield |
| Pd₂(dba)₃ / dppf | Nitrogen-based | MeCN | Good to Excellent |
| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Sulfur, Oxygen, Carbon | MeCN / THF | High to Excellent |
Experimental Protocols
General Procedure for Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans[1]
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-diketone (1 mmol), alkenyl bromide (1 mmol), PdCl₂(CH₃CN)₂ (0.01 mmol, 2.6 mg), K₂CO₃ (2 mmol, 276.4 mg), and CuCl₂ (0.05 mmol, 2.5 mg).
-
Add 4 mL of dioxane as the solvent.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup and purify the product by column chromatography.
General Procedure for Palladium-Catalyzed Coupling of 2-Hydroxyaryl Halides and Terminal Alkynes[2][3]
-
Place 10 mL of a 1:1 mixture of 2-propanol and water in a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Cap the vial with a rubber septum fitted with a nitrogen inlet and outlet, and purge with nitrogen for 10-20 minutes.
-
Add the 2-hydroxyaryl halide, terminal alkyne, palladium(II) acetate (2 mol%), copper(I) iodide (4 mol%), a suitable ligand (e.g., TPPTS for aqueous media), and a base (e.g., N-methylmorpholine).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 2-10 hours).
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 3. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. publicatt.unicatt.it [publicatt.unicatt.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Benzofuran Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with benzofuran intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of benzofuran intermediates?
A1: Common impurities can include unreacted starting materials (e.g., salicylaldehydes, phenols, α-haloketones), reagents, and byproducts from side reactions.[1][2] The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving couplings of phenols and alkynes, homocoupling of the alkyne can be a significant byproduct. In Perkin syntheses of benzofurans from coumarins, incomplete reaction can leave starting halocoumarins in the mixture.[3][4] Additionally, regioisomers can be a major challenge, particularly in reactions where cyclization can occur at different positions on the aromatic ring.[5]
Q2: My benzofuran intermediate appears to be unstable on silica gel during column chromatography. What can I do?
A2: Some benzofuran derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6] If you suspect your compound is degrading, you can try the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your desired solvent system and add a small amount of a base, such as triethylamine (~1% v/v). After stirring, the slurry can be packed into the column. This neutralizes the acidic sites on the silica.
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[6]
-
Minimize contact time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.[7]
Q3: I'm having trouble separating regioisomers of my substituted benzofuran. What strategies can I employ?
A3: The separation of regioisomers is a common challenge due to their similar polarities.[5] Here are some approaches:
-
Optimize your chromatography:
-
Column Chromatography: Use a shallower solvent gradient (e.g., a slow increase in the percentage of the more polar solvent) to improve resolution. Using a longer column or a stationary phase with a smaller particle size can also enhance separation.
-
HPLC: High-performance liquid chromatography (HPLC) often provides superior resolution compared to standard column chromatography. Experiment with different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions.[8]
-
-
Recrystallization: If the isomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method. This may require screening a variety of solvents.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, facilitating separation. The derivative can then be converted back to the desired isomer in a subsequent step.
Q4: My benzofuran intermediate is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[9] To address this, you can:
-
Use a lower-boiling point solvent.
-
Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution to induce crystallization.[10]
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of the desired compound to the cooled solution.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Increase the solvent volume to avoid high supersaturation.
Troubleshooting Guides
HPLC Purification
Issue: Peak Tailing
Peak tailing in HPLC can be caused by several factors, including interactions with residual silanols on the silica-based stationary phase, column overload, or extra-column effects.[6]
| Possible Cause | Solution |
| Interaction with Silanols | Add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase to block active silanol sites. Use an end-capped column or a column with a different stationary phase (e.g., polymer-based). Adjust the mobile phase pH to suppress the ionization of basic analytes.[6] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[6] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Contaminated Column Frit | Reverse flush the column with a strong solvent. If the problem persists, replace the frit or the column.[6] |
Detailed Experimental Protocol: HPLC Purification of a Benzofuran Intermediate
This protocol is a general guideline and should be optimized for your specific compound.
-
Column Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Filter and degas both solvents before use.
-
-
Gradient Elution:
-
Start with a scouting gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).
-
Based on the scouting run, optimize the gradient to improve the resolution of your target compound from impurities. A shallower gradient around the elution time of your compound will provide better separation.[8]
-
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is 1 mL/min.[11]
-
Detection: Use a UV detector set at a wavelength where your compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[12]
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of your target compound.
-
Analysis of Fractions: Analyze the collected fractions by TLC or analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography
Issue: Poor Separation of Compounds with Similar Rf Values
| Possible Cause | Solution |
| Inappropriate Solvent System | Screen different solvent systems using TLC to find one that provides better separation (a larger ΔRf). Sometimes, a ternary mixture (three solvents) can provide better selectivity. |
| Column Overloading | Use a larger diameter column or reduce the amount of sample loaded. As a rule of thumb, the amount of silica gel should be at least 50 times the weight of the crude material. |
| Irregular Packing | Ensure the column is packed uniformly without any cracks or channels. Dry packing followed by gentle tapping or wet packing (slurry method) can be used.[7] |
| Flow Rate Too High | A fast flow rate can lead to band broadening and decreased resolution. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[7] |
Detailed Experimental Protocol: Silica Gel Column Chromatography
This protocol provides a step-by-step guide for purifying a benzofuran intermediate using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or petroleum ether/ethyl acetate) to find a system that gives your desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.[13]
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of material to be purified.
-
Secure the column vertically with a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Wet Packing (Slurry Method): In a beaker, make a slurry of silica gel in the chosen eluent (the solvent system with the lowest polarity you will use). Pour the slurry into the column, gently tapping the side of the column to ensure even packing. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, but keep the volume very small). Using a pipette, carefully add the solution to the top of the silica bed.[7]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or nitrogen) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
If a gradient elution is needed (as determined by TLC), gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzofuran intermediate.
-
Data on Purification Methods
| Compound Type | Purification Method | Solvent/Mobile Phase | Observed Purity/Yield | Reference |
| Substituted 3-phenylbenzofurans | Column Chromatography | Hexane/Ethyl Acetate | Pure products obtained without the need for further chromatographic purification. | [14] |
| 2-Arylbenzofurans | Column Chromatography | Not specified | Not specified | [2] |
| 2,3-Benzofuran | HPLC | Acetonitrile, Water, Phosphoric Acid | Method is scalable for isolation of impurities. | [15] |
| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Recrystallization | Petroleum ether/Ethyl acetate (2:1 v/v) | 72.6% yield of colorless crystals. | [16] |
| 2-Phenyl-5-acetyl-benzofuran | Column Chromatography | Not specified | 74% yield. | [17] |
Note: The yields and purities are highly dependent on the specific reaction and conditions. This table provides examples from the literature.
Visualizations
Caption: General experimental workflow for the synthesis and purification of benzofuran intermediates.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
Caption: Troubleshooting common HPLC peak shape and resolution issues for benzofuran analysis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. jocpr.com [jocpr.com]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substituted benzofuran - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Intramolecular Cyclization of Benzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the intramolecular cyclization for benzofuran synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues leading to low yields in your intramolecular benzofuran cyclization reactions.
Question: My intramolecular cyclization reaction to form a benzofuran is resulting in a low yield. What are the common causes and how can I address them?
Answer:
Low yields in intramolecular benzofuran cyclization can stem from a variety of factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you troubleshoot the issue.
1. Catalyst and Ligand Issues
For metal-catalyzed reactions (e.g., Palladium, Copper), the catalyst's activity is paramount.
-
Catalyst Inactivity: The palladium or copper catalyst may be old or may have been improperly stored, leading to deactivation.
-
Solution: Use a fresh batch of catalyst or a recently purchased one. Consider using a catalyst from a different supplier. For palladium-catalyzed reactions, Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common choices, though bidentate ligand complexes like Pd(dppe)Cl₂, Pd(dppp)Cl₂, or Pd(dppf)Cl₂ are also used.[1][2]
-
-
Incorrect Ligand Choice: The choice of phosphine ligand can significantly impact the catalyst's activity, selectivity, and stability.[3]
-
Solution: If using a palladium catalyst, ensure you are using an appropriate ligand. Triphenylphosphine (PPh₃) is common, but for challenging substrates, consider more specialized ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf).[3][4] For nitrogen-based nucleophiles in Tsuji-Trost-type reactions, dppf is often effective, while XPhos may be better for sulfur, oxygen, and carbon nucleophiles.[2]
-
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.
-
Solution: While low catalyst loading (e.g., 2 mol%) can be effective, for problematic reactions, increasing the catalyst loading to 5% or even 10% might be necessary.[5]
-
2. Solvent and Base Conditions
The reaction environment plays a crucial role in the success of the cyclization.
-
Solvent Purity: The presence of water or other impurities in the solvent can quench the catalyst or react with intermediates.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the reaction rate and yield.
-
Solution: For many palladium-catalyzed cyclizations, polar aprotic solvents like DMF, NMP, or acetonitrile are used.[5][7] However, in some cases, a switch to a non-coordinating solvent like toluene or a mixed solvent system (e.g., 1:1 dioxane:Et₃N) might be beneficial.[4] For base-promoted cyclizations, DMSO is often effective.[8]
-
-
Incorrect Base: The choice and amount of base are critical for proton abstraction and catalyst regeneration.
-
Solution: Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and cesium carbonate (Cs₂CO₃).[9][10] The strength of the base should be matched to the substrate. For Sonogashira couplings leading to benzofurans, an excess of a volatile amine base like triethylamine often serves as both the base and a co-solvent.[11] For base-promoted cyclizations of o-bromobenzylketones, potassium t-butoxide is effective.[8]
-
3. Reaction Temperature and Time
-
Suboptimal Temperature: The reaction may not be reaching the necessary activation energy, or conversely, it may be too high, leading to decomposition.
-
Solution: For Sonogashira couplings involving aryl bromides, a higher temperature (around 100°C in a pressure tube) may be necessary to facilitate oxidative addition.[4] However, for volatile reagents like TMS-acetylene, a lower temperature (e.g., 50°C) in a sealed vessel might be required to prevent evaporation.[11]
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the initially planned time, extend the reaction duration.
-
4. Substrate-Related Issues
-
Steric Hindrance: Bulky substituents near the reaction center can hinder the cyclization.[12][13]
-
Solution: This is an inherent property of the substrate. A different synthetic route or a more active catalyst system might be required.
-
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can sometimes diminish the yield, while electron-donating groups can enhance it.[9][10]
-
Solution: While not easily changed for a specific target, this is a key consideration during synthetic route design.
-
5. Side Reactions
-
Homocoupling: In Sonogashira reactions, the terminal alkyne can undergo homocoupling, especially in the presence of air and copper salts.[1]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the solvent is thoroughly degassed. Using a copper-free Sonogashira protocol can also mitigate this issue.[1]
-
-
Formation of Side Products: In some cases, alternative cyclization pathways or side reactions can lead to the formation of undesired products.[14]
-
Solution: Careful optimization of reaction conditions (temperature, solvent, catalyst) can help to favor the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for intramolecular cyclization to form benzofurans?
A1: Several methods are widely used, including:
-
Palladium-catalyzed reactions: This is a very common approach, often involving a Sonogashira coupling followed by an intramolecular cyclization (Larock cyclization) or a Heck-type cyclization.[9][15][16]
-
Copper-catalyzed reactions: Copper catalysts are a cost-effective alternative to palladium and are used in various cyclization strategies, including tandem Sonogashira coupling-cyclization.[9][17]
-
Base-promoted cyclizations: These methods do not require a transition metal catalyst and often involve the intramolecular nucleophilic substitution of a suitable precursor.[8]
-
Acid-catalyzed cyclizations: Certain substrates can undergo cyclization in the presence of a strong acid like polyphosphoric acid (PPA).[18]
-
Radical cyclizations: These reactions involve the formation of a radical intermediate that then cyclizes to form the benzofuran ring.[19]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction type and substrate.
-
For Sonogashira coupling/cyclization , a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) is traditional.[9] However, copper-free systems are also available.[1]
-
For Heck-type cyclizations , palladium acetate (Pd(OAc)₂) is a common choice.[20]
-
For base-promoted cyclizations , no metal catalyst is needed.[8]
-
Recent literature highlights the use of other transition metals like rhodium and nickel for specific transformations.[9][10][21]
Q3: My starting material is an o-iodophenol and a terminal alkyne. Which reaction conditions are a good starting point?
A3: A palladium-catalyzed Sonogashira coupling followed by cyclization is a standard approach. A typical starting point would be:
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%)
-
Base: Triethylamine (as both base and solvent or co-solvent)
-
Solvent: THF or DMF
-
Temperature: Room temperature to 110°C, depending on the reactivity of the substrates.
-
Atmosphere: Inert (Nitrogen or Argon)
Q4: Can I run my reaction open to the air?
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Solvent on Intramolecular Cyclization Yield
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | N,N-Dimethylformamide (DMF) | Triethylamine (TEA) | 82 | [7] |
| 2 | Acetonitrile | Triethylamine (TEA) | 70 | [7] |
| 3 | Toluene | Triethylamine (TEA) | Poor | [7] |
| 4 | Dichloromethane | Triethylamine (TEA) | Poor | [7] |
| 5 | Tetrahydrofuran (THF) | Triethylamine (TEA) | Poor | [7] |
Table 2: Yields of Benzofuran Synthesis with Different Catalytic Systems
| Entry | Catalyst System | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---| | 1 | Pd(OAc)₂ / bpy | - | Toluene | 58-94 |[9] | | 2 | (PPh₃)PdCl₂ / CuI | Triethylamine | Triethylamine | 84-91 |[9] | | 3 | CuCl / DBU | DBU | DMF | 45-93 | | | 4 | Rh complex | - | Tetrachloroethane | 30-80 |[9] | | 5 | FeCl₃ / CuI | Cs₂CO₃ | Toluene/Water | 55-75 |[22] |
Experimental Protocols
Protocol 1: Palladium and Copper Co-catalyzed Sonogashira Coupling and Cyclization [9]
This protocol describes a one-pot synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
-
Reaction Setup: To a flame-dried Schlenk tube, add the o-iodophenol (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add dry, degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Promoted Intramolecular Cyclization of o-Bromobenzylketones [8]
This protocol outlines a transition-metal-free synthesis of benzofurans.
-
Reaction Setup: In a round-bottom flask, dissolve the o-bromobenzylketone (1.0 mmol) in anhydrous DMSO (5 mL).
-
Base Addition: Add potassium t-butoxide (1.2 mmol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature or a specified temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Logical relationships in troubleshooting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 6. Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Steric effects in the tuning of the diastereoselectivity of the intramolecular free-radical cyclization to an olefin as exemplified through the synthesis of a carba-pentofuranose scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Benzofuran synthesis [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzofuran Synthesis via Esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzofurans, with a particular focus on methods involving esterification and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during benzofuran synthesis involving an intramolecular cyclization/rearrangement?
A1: The nature of byproducts is highly dependent on the specific synthetic route. In the Perkin rearrangement, which transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid, the primary intermediates and potential byproducts arise from the initial base-catalyzed ring opening of the coumarin lactone. Incomplete cyclization can lead to the persistence of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acids as a major impurity[1]. Other potential byproducts can include starting materials if the reaction does not go to completion, and products from side reactions if the reaction conditions are not optimized.
Q2: My reaction to form a benzofuran-2-carboxylic acid via Perkin rearrangement is showing low yield and multiple spots on the TLC plate. What are the likely causes?
A2: Low yields and multiple products can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting 3-halocoumarin.
-
Base concentration: The concentration of the base (e.g., sodium hydroxide) is crucial. Insufficient base will lead to a slow or incomplete reaction, while excessively high concentrations can promote side reactions.
-
Substituent effects: The electronic nature of the substituents on the coumarin ring can significantly affect the reaction rate. Electron-withdrawing groups tend to accelerate the initial ring fission, while electron-donating groups can slow it down[1].
-
Reaction medium: The choice of solvent (e.g., ethanol, methanol, dioxane-water) can influence the solubility of intermediates and the overall reaction kinetics[1].
Q3: How can I minimize the formation of the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate?
A3: The cyclization step is typically the slower part of the Perkin rearrangement[1]. To promote complete cyclization and minimize the intermediate:
-
Increase reaction time and/or temperature: Providing more energy and time can help overcome the activation barrier for the cyclization step. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields[2].
-
Optimize base concentration: Ensure a sufficient amount of base is present to facilitate the intramolecular nucleophilic attack of the phenoxide onto the vinyl halide.
-
Solvent choice: The solvent system should be chosen to ensure all reactants and intermediates remain in solution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst or reagents. | Verify the quality and purity of starting materials, catalysts, and solvents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For Perkin rearrangements, microwave irradiation can be highly effective[2]. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC. Extend the reaction time if necessary. | |
| Multiple products observed on TLC | Formation of stable intermediates. | As in the Perkin rearrangement, the ring-opened intermediate may persist. Increase reaction time or temperature to promote the final cyclization[1]. |
| Side reactions due to harsh conditions. | Re-evaluate the reaction conditions. Consider lowering the temperature or using a milder base. | |
| Difficulty in purifying the final product | Co-precipitation of starting material or byproducts. | Optimize the recrystallization solvent system. Column chromatography may be necessary for difficult separations. |
| Residual acidic or basic catalysts. | Perform a thorough aqueous workup to remove catalysts. For ester products, washing with a sodium bicarbonate solution can neutralize and remove acidic impurities[3]. |
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement, comparing conventional and microwave-assisted methods.
| Starting Material (3-Bromocoumarin) | Method | Reaction Time | Yield (%) | Reference |
| 3-Bromocoumarin | Conventional (Reflux in Ethanol/NaOH) | ~3 hours | High (not specified) | [2] |
| 3-Bromocoumarin | Microwave (Ethanol/NaOH) | 5 minutes | 95 | [2] |
| 6-Chloro-3-bromocoumarin | Microwave (Ethanol/NaOH) | 5 minutes | 98 | [2] |
| 6-Bromo-3-bromocoumarin | Microwave (Ethanol/NaOH) | 5 minutes | 96 | [2] |
| 6-Nitro-3-bromocoumarin | Microwave (Ethanol/NaOH) | 5 minutes | 92 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Benzofuran-2-carboxylic Acid via Microwave-Assisted Perkin Rearrangement
This protocol is adapted from Marriott, K-S. C., et al. (2012)[2].
Materials:
-
3-Bromocoumarin derivative (1.0 mmol)
-
Sodium hydroxide (2.5 mmol)
-
Ethanol (5 mL)
-
1 M Hydrochloric acid
-
Microwave reactor
Procedure:
-
Place the 3-bromocoumarin derivative and sodium hydroxide in a 10 mL microwave reaction vessel.
-
Add ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a beaker and acidify with 1 M HCl until the pH is approximately 2. This will precipitate the benzofuran-2-carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified benzofuran-2-carboxylic acid.
Protocol 2: Purification of an Ester Product by Liquid-Liquid Extraction and Distillation
This is a general procedure for the purification of a synthesized ester[3].
Materials:
-
Crude ester reaction mixture
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add saturated sodium bicarbonate solution to neutralize any residual acid catalyst and unreacted carboxylic acid. Stopper the funnel and shake gently, venting frequently to release any evolved CO2 gas.
-
Allow the layers to separate. The top organic layer contains the ester, while the bottom aqueous layer contains salts and other water-soluble impurities.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble components.
-
Drain the organic layer into a clean, dry flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Purify the isolated ester further by distillation, collecting the fraction that boils at the expected temperature for the target ester.
Visualizations
Caption: Mechanism of the Perkin rearrangement reaction.
Caption: Experimental workflow for benzofuran synthesis.
Caption: Troubleshooting flowchart for benzofuran synthesis.
References
Technical Support Center: Improving the Regioselectivity of Benzofuran Functionalization
Welcome to the technical support center for the regioselective functionalization of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic and metal-catalyzed functionalization on the benzofuran ring?
The reactivity of the benzofuran ring is primarily centered on the furan moiety, specifically at the C2 and C3 positions. For electrophilic aromatic substitution, the outcome can be complex and depends on the specific electrophile and reaction conditions. In many transition metal-catalyzed C-H functionalization reactions, the C2 position is generally more reactive due to its higher acidity.[1][2] However, functionalization at the C3 position is also achievable and is often controlled by the choice of catalyst, directing group, or by blocking the C2 position.[1][2]
Q2: How can I selectively functionalize the C2 position of benzofuran?
Direct C-H functionalization at the C2 position is a common and often preferred pathway. Several catalytic systems have been developed to achieve high C2 selectivity.
-
Palladium Catalysis: Palladium catalysts are frequently used for direct arylation at the C2 position. However, achieving high regioselectivity can be challenging, as mixtures of C2- and C3-arylated products, along with diarylated products, are often observed.[2] Careful selection of ligands and reaction conditions is crucial.
-
Copper and Iron Catalysis: Copper and iron-catalyzed radical alkylations have been shown to be effective for C2-functionalization, particularly with activated alkyl halides.[1]
-
Gold Catalysis: Ligand-controlled gold catalysis can be employed for the C2-functionalization of benzofurans with aryl diazoesters, leading to either dearomatization or C2-alkylation products depending on the ligand used.[3]
Q3: How can I achieve selective functionalization at the C3 position?
Functionalizing the C3 position is generally more challenging due to its lower intrinsic reactivity compared to the C2 position.[2] However, several strategies can be employed:
-
Blocking the C2 Position: If the C2 position is substituted, functionalization will preferentially occur at the C3 position.
-
Directing Groups: The use of a directing group at a nearby position can steer the functionalization to the C3 position. For example, a directing group on a substituent at the C2 position can direct C-H activation to the C3 position.
-
Specific Catalytic Systems: Some transition metal catalysts, under specific conditions, can favor C3 functionalization. For instance, in some palladium-catalyzed diarylations, sequential arylation starting with the C3 position has been shown to be a reliable method.[2]
Q4: What is the role of a directing group in controlling regioselectivity?
A directing group is a functional group within the substrate that coordinates to the metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This chelation-assisted strategy significantly enhances the rate and selectivity of the C-H activation at a particular position.[4] For benzofuran functionalization, directing groups can be placed on the benzene ring or on a substituent on the furan ring to direct functionalization to a desired position. A synergistic dual-directing-group strategy has also been reported to enhance regioselectivity.[4]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of C2 and C3 isomers, and the separation is difficult.
This is a common issue in benzofuran functionalization, particularly in direct arylation reactions.[2]
Possible Causes and Solutions:
-
Inadequate Catalyst Control: The catalytic system may not be selective enough.
-
Solution: Screen different ligands for your transition metal catalyst. The steric and electronic properties of the ligand can have a profound impact on regioselectivity.[5]
-
Solution: Try a different metal catalyst. For example, if a palladium catalyst gives poor selectivity, consider exploring rhodium, ruthenium, or copper-based systems which might offer different regiochemical outcomes.[6][7]
-
-
Reaction Conditions: Temperature and solvent can influence the regioselectivity.
-
Solution: Systematically vary the reaction temperature. In some cases, lower temperatures can improve selectivity.[8]
-
Solution: Screen different solvents. The polarity and coordinating ability of the solvent can affect the catalyst's behavior and, consequently, the regioselectivity.[4][9] For example, a switch from a non-coordinating to a coordinating solvent can sometimes reverse the regioselectivity.[4]
-
-
Electronic Effects of the Substrate: The electronic nature of the substituents on the benzofuran ring can influence the reactivity of the C2 and C3 positions.
-
Solution: If possible, modify the substituents on your starting material. Electron-donating groups can enhance the nucleophilicity of the furan ring and may alter the regiochemical outcome.
-
Problem 2: I am observing low yields for my C3 functionalization reaction.
Low yields in C3 functionalization are often due to the lower reactivity of this position.
Possible Causes and Solutions:
-
Inefficient C-H Activation: The catalyst may not be active enough to efficiently cleave the C3-H bond.
-
Solution: Increase the catalyst loading.
-
Solution: Use a more active catalyst system. This might involve changing the metal, the ligand, or the additives.
-
Solution: Consider using a directing group strategy to facilitate C-H activation at the C3 position.
-
-
Competitive C2 Functionalization: Even if the C2 position is blocked, side reactions might be occurring.
-
Solution: Analyze the crude reaction mixture carefully to identify any byproducts. Understanding the side reactions can provide clues on how to modify the reaction conditions to favor the desired product.
-
-
Steric Hindrance: If your substrate or reagent is sterically bulky, this can hinder the reaction at the C3 position.
-
Solution: If possible, use less sterically demanding reagents or modify the substrate to reduce steric hindrance near the C3 position.
-
Experimental Protocols and Data
Below are examples of experimental protocols and quantitative data for regioselective benzofuran functionalization, summarized from the literature.
Table 1: Regioselective C2-Alkylation of Benzofurans
| Catalyst System | Substrate | Reagent | Conditions | Regioselectivity (C2:C3) | Yield (%) | Reference |
| RuCl₂(PPh₃)₃ / AgOAc | 3-Formylbenzofuran | Acrylates | Toluene, 160°C, 36h | C2 selective | up to 68 | [1] |
| Cu-catalyst | Benzofuran | Activated alkyl halides | - | C2 selective | up to 93 | [1] |
| Iron(II) chloride | Benzofuran | α-Bromocarbonyls | 1,4-dioxane, 110°C, 24h | C2 selective | High | [1] |
Table 2: Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones
| Promoter | Phenol | α-Haloketone | Conditions | Major Product | Regioselectivity | Yield (%) | Reference |
| TiCl₄ | Various phenols | Various α-haloketones | - | 2-Alkylbenzofuran | High | Moderate to Excellent | [10] |
| Neutral alumina | Phenol | α-Aryl haloketone | Xylene, reflux | 2-Arylbenzofuran | Excellent | - | [10] |
Example Experimental Protocol: TiCl₄-Promoted One-Step Synthesis of 2-Alkylbenzofurans[10]
-
To a solution of the phenol (1.0 mmol) in a suitable solvent, add titanium tetrachloride (TiCl₄) at the specified temperature.
-
Slowly add the α-haloketone (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the optimized temperature for the required time, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired 2-alkylbenzofuran.
Note: The specific solvent, temperature, and reaction time will depend on the substrates used and should be optimized.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Role of a directing group in C-H activation.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst-controlled positional-selectivity in C-H functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(benzofuran-5-yl)acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl 2-(benzofuran-5-yl)acetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, providing potential causes and recommended solutions.
| Issue ID | Problem Description | Potential Causes | Recommended Solutions |
| SC-01 | Low or Inconsistent Yield | 1. Inefficient mixing or mass transfer. 2. Poor temperature control (local hotspots). 3. Incomplete reaction due to insufficient reaction time. 4. Degradation of starting materials or product. | 1. Evaluate and optimize agitator design and speed. 2. Ensure the reactor has adequate heat transfer capabilities; consider slower reagent addition. 3. Monitor reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal endpoint. 4. Investigate the stability of compounds under reaction conditions; consider a lower reaction temperature or shorter duration. |
| SC-02 | Increased Impurity Profile | 1. Side reactions becoming more prominent at a larger scale. 2. Longer reaction or work-up times leading to degradation. 3. Insufficient purification method for the larger batch size. | 1. Re-evaluate and optimize reaction parameters (temperature, stoichiometry, addition rate). 2. Streamline work-up procedures to minimize processing time. 3. Transition from column chromatography to crystallization. Develop a robust crystallization protocol by screening various solvents and anti-solvents. |
| SC-03 | Difficulty in Product Isolation/Purification | 1. Column chromatography is not viable for large quantities. 2. Product oiling out during crystallization attempts. 3. Emulsion formation during aqueous work-up. | 1. Develop a scalable purification method like recrystallization or distillation. 2. For crystallization, ensure the correct solvent/anti-solvent system and cooling profile are used. Seeding may be necessary. 3. Add a brine wash or a small amount of a different organic solvent to break emulsions. Allow for longer separation times. |
| SC-04 | Poor Physical Properties of Final Product | 1. Incorrect crystalline form (polymorphism). 2. High residual solvent content. | 1. Characterize the solid form using techniques like XRD and DSC. Control crystallization conditions to target the desired polymorph. 2. Optimize the drying process (temperature, vacuum, time). Use techniques like nitrogen sweeping. |
| SC-05 | Runaway Reaction or Exotherm | 1. Inadequate heat removal capacity of the reactor. 2. Addition of a key reagent too quickly. | 1. Perform calorimetric studies (e.g., RC1) to understand the reaction's thermal profile. 2. Control the addition rate of reagents via a dosing pump and monitor the internal temperature closely. Ensure emergency cooling systems are in place. |
Frequently Asked Questions (FAQs)
Q1: We are transitioning the synthesis of this compound from a 10g lab scale to a 1kg pilot scale and our yield has dropped significantly. Why is this happening?
A: A drop in yield during scale-up is a common challenge. The primary reasons are often related to mass and heat transfer limitations. On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, resulting in an incomplete reaction. Similarly, "hot spots" can form due to inadequate heat dissipation, which can degrade your starting material or product. It is crucial to re-optimize parameters like stirring speed and reagent addition rate for the new reactor geometry and volume.
Q2: Our purification method using column chromatography works perfectly in the lab, but it's not practical for the kilogram scale. What are the alternatives?
A: For multi-kilogram quantities, column chromatography is generally not economically or practically viable. The preferred method for purifying solid compounds at scale is recrystallization . You should initiate a solvent screening study to find a suitable solvent or solvent/anti-solvent system that provides high recovery and good impurity rejection. Key parameters to optimize include concentration, cooling rate, and agitation.
Q3: We have noticed new, unidentified impurities in our scaled-up batch that were not present in the lab-scale synthesis. What is the likely cause?
A: The appearance of new impurities can be attributed to several factors that change with scale. Longer reaction times or extended heating can lead to thermal degradation or side reactions that are insignificant on a small scale. Changes in the surface-area-to-volume ratio in the reactor can also affect reaction kinetics and favor different pathways. It is essential to perform a thorough impurity profile analysis and identify the structures of these new byproducts to understand their formation mechanism and mitigate their presence.
Q4: How do we manage the exotherm of the reaction during scale-up?
A: Managing reaction exotherms is critical for safety and product quality. First, conduct reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthesis under adiabatic conditions. At scale, ensure your reactor's cooling system is sufficient. The most effective control strategy is to limit the reaction rate by controlling the addition of one of the key reagents. Add the reagent slowly and continuously monitor the internal temperature, ensuring it does not exceed the set limit.
Experimental Protocols
Representative Lab-Scale Synthesis Protocol (Perkin Reaction Variant)
This protocol outlines a common synthetic route to the benzofuran core.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (22.6 g, 163.8 mmol) in acetone (100 mL).
-
Reagent Addition: Add methyl bromoacetate (15.0 g, 98.3 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Cyclization & Esterification (Hypothetical subsequent steps): The intermediate is then subjected to cyclization conditions, potentially involving a base like sodium methoxide in methanol, followed by standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
Considerations for Pilot-Scale (1 kg) Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| Reactor | 250 mL Round-bottom flask | 20 L Jacketed glass reactor | Mechanical overhead stirrer is required for efficient mixing. Jacket provides superior temperature control. |
| Reagent Addition | Manual dropwise addition | Controlled addition via pump | Allows for precise control over addition rate to manage exotherm and ensure homogeneity. |
| Work-up | Separatory funnel | Reactor-based extraction & phase separation | Larger volumes require longer separation times. Emulsion formation is a higher risk. |
| Purification | Column Chromatography | Recrystallization | Develop a robust crystallization protocol. Isolate product via filtration on a Nutsche filter. |
| Drying | Rotovap / Vacuum oven | Vacuum tray dryer | Ensure efficient solvent removal without product degradation. |
Visualizations
Workflow and Decision Diagrams
Caption: General workflow for scaling up chemical synthesis.
Caption: Troubleshooting decision tree for yield and purity issues.
"alternative catalysts for benzofuran ring formation"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of benzofuran rings using alternative catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of alternative catalysts for benzofuran synthesis?
A1: While traditional methods exist, recent research has focused on a variety of alternative catalytic systems to improve efficiency, yield, and environmental friendliness. The most prominent classes include:
-
Copper-Based Catalysts: Widely used due to their low cost and high efficiency in promoting cyclization reactions.[1][2][3][4]
-
Palladium-Based Catalysts: Highly versatile for various cross-coupling and annulation reactions leading to benzofurans.[1][2][5]
-
Dual Palladium-Copper Catalytic Systems: Often employed in Sonogashira coupling reactions followed by intramolecular cyclization.[1][2]
-
Nickel-Based Catalysts: An emerging alternative to palladium, offering different reactivity and cost-effectiveness.[2]
-
Gold and Silver-Based Catalysts: Effective for specific transformations, particularly in reactions involving alkynes.[3]
-
Lewis and Brønsted Acid Catalysts: Used to promote ring-closing reactions through activation of substrates.[1]
-
Greener Catalysts: Includes heterogeneous catalysts and biocatalysts, focusing on sustainability and ease of separation.[6][7]
Q2: My reaction yield is consistently low. What are the common factors that could be affecting it?
A2: Low yields in benzofuran synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Substrate Electronics: The electronic nature of your substituents can significantly impact the reaction. Electron-donating groups on the phenol ring generally lead to higher yields, while electron-withdrawing groups can diminish the yield.[1][2]
-
Catalyst and Ligand Choice: The specific catalyst and ligand combination is crucial. For palladium-catalyzed reactions, the choice of phosphine ligand can dramatically affect the outcome. For some dual catalytic systems, the presence of a co-catalyst (e.g., CuI in Pd/Cu systems) is essential for the reaction to proceed.[2]
-
Solvent and Base: The polarity of the solvent and the strength of the base need to be optimized for your specific reaction. Common solvents include DMF, toluene, and acetonitrile, while bases like DBU, Cs₂CO₃, and Et₃N are frequently used.[1][2]
-
Reaction Temperature and Time: These parameters are critical and often require careful optimization. Insufficient time or suboptimal temperature can lead to incomplete conversion.
-
Atmosphere: Many catalytic reactions, particularly those involving palladium and copper, are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A3: Side product formation is a common challenge. Here are some strategies to enhance selectivity:
-
Ligand Tuning: In transition metal catalysis, the ligand plays a key role in controlling the steric and electronic environment around the metal center, which can direct the reaction towards the desired product.
-
Additive Effects: Certain additives can suppress side reactions. For instance, in some palladium-catalyzed reactions, additives like 1,10-phenanthroline can improve both yield and selectivity.[1][2]
-
Control of Reaction Rate: Sometimes, slowing down the reaction by lowering the temperature or using a less active catalyst can favor the formation of the thermodynamically more stable product.
-
Purity of Starting Materials: Impurities in your starting materials can sometimes act as catalyst poisons or participate in side reactions. Ensure the purity of your substrates and reagents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider catalyst activation procedures if applicable. |
| Inappropriate reaction conditions | Re-evaluate the solvent, base, temperature, and reaction time. Consult literature for similar transformations. | |
| Presence of catalyst poisons | Purify starting materials to remove potential inhibitors like sulfur compounds or strong coordinating agents. | |
| Formation of homocoupling product of alkyne | In Sonogashira-type reactions, this is a common side reaction. | Adjust the ratio of reactants. Lowering the concentration of the alkyne or adding it slowly to the reaction mixture can help. The choice of base and solvent can also influence this. |
| Difficulty in removing the catalyst from the product | Homogeneous catalyst is used. | Consider switching to a heterogeneous catalyst which can be easily filtered off.[1] Alternatively, employ purification techniques like column chromatography with appropriate stationary and mobile phases. |
| Poor regioselectivity in cyclization | The substrate has multiple potential cyclization sites. | Modify the substrate to block alternative reactive sites. The choice of catalyst can also influence regioselectivity; for example, some catalysts favor 5-endo-dig over 6-exo-dig cyclization.[5] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for selected alternative catalytic systems for benzofuran synthesis.
Table 1: Copper-Catalyzed Benzofuran Synthesis
| Starting Materials | Catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Salicylaldehyde Schiff bases and alkenes | CuCl | DBU / DMF | 100 | 12 | 45-93 | Weng et al.[1][2] |
| o-Hydroxy aldehydes, amines, and alkynes | CuI | - / ChCl:EG (DES) | 80 | 8 | 70-91 | Abtahi and Tavakol[1][2] |
| Salicylaldehydes, amines, and calcium carbide | CuBr | Na₂CO₃ / DMSO/H₂O | 100 | 12 | High | Ma et al.[1][2] |
Table 2: Palladium-Catalyzed Benzofuran Synthesis
| Starting Materials | Catalyst | Ligand/Additive | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl boronic acid and 2-(2-formylphenoxy) acetonitriles | Pd(OAc)₂ (30 mol%) | bpy (30 mol%) | - / Toluene | 90 | 24 | - | Luo et al.[2] |
| Imidazo[1,2-a]pyridines and coumarins | Pd(OAc)₂ | 1,10-phenanthroline | Cu(OTf)₂·H₂O (oxidant) / DMF | 120 | 12 | - | Semwal et al.[1][2] |
| N-tosylhydrazones and iodobenzene-joined alkynes | Pd(PPh₃)₂Cl₂ | PCy₃ | Cs₂CO₃ / Toluene | 110 | 12 | - | Sun et al.[2] |
Table 3: Dual Palladium-Copper Catalyzed Benzofuran Synthesis
| Starting Materials | Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodophenols and terminal alkynes | (PPh₃)PdCl₂ | CuI | Et₃N | RT | 2-4 | - | Reddy group[1][2] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Trifluoroethyl-Substituted Benzofurans (Weng et al.)
-
To a reaction vessel, add the substituted salicylaldehyde-derived Schiff base (1.0 mmol), the substituted alkene (1.2 mmol), CuCl (0.1 mmol), and DBU (2.0 mmol).
-
Add dimethylformamide (DMF, 5 mL) as the solvent.
-
Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired benzofuran derivative.
Protocol 2: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization (Reddy group)
-
In a flask under an inert atmosphere, dissolve the iodophenol (1.0 mmol) and terminal alkyne (1.1 mmol) in triethylamine (Et₃N, 10 mL).
-
Add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the benzofuran product.
Visualizations
Caption: General experimental workflow for catalytic benzofuran synthesis.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
"minimizing impurities in the synthesis of Methyl 2-(benzofuran-5-YL)acetate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(benzofuran-5-yl)acetate. Our aim is to help you minimize impurities and optimize your synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Heck Coupling Reaction
Question: I am attempting to synthesize this compound via a Heck coupling of 5-bromobenzofuran and methyl acrylate, but I am observing low to no yield of the desired product. What are the potential causes and solutions?
Answer:
Low or no product yield in a Heck coupling reaction can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is fresh and has been stored under appropriate inert conditions. Catalyst decomposition, often indicated by the formation of palladium black, can halt the catalytic cycle. Consider using a more robust catalyst system, such as one with phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium species. |
| Base Incompatibility or Insufficiency | The choice and amount of base are critical. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). Ensure the base is anhydrous and used in stoichiometric excess (typically 2-3 equivalents). If using an amine base like NEt₃, ensure it is not acting as a competing nucleophile. |
| Solvent Issues | The reaction should be conducted in a suitable polar aprotic solvent such as DMF, DMAc, or acetonitrile. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Reaction Temperature | Heck reactions are typically run at elevated temperatures (80-140 °C). If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to catalyst decomposition. Optimize the temperature for your specific catalyst system. |
| Incomplete Consumption of Starting Materials | Monitor the reaction progress by TLC or GC-MS. If starting materials remain, consider increasing the reaction time, temperature, or catalyst loading. |
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My reaction to synthesize this compound appears to have worked, but the crude product is contaminated with several impurities that are difficult to separate. What are these impurities likely to be and how can I minimize them?
Answer:
The nature of the impurities will depend on the synthetic route employed. Here we address impurities from two common routes.
Route A: Heck Coupling of 5-Bromobenzofuran with Methyl Acrylate
| Potential Impurity | Formation Mechanism | Mitigation Strategy |
| 5-Bromobenzofuran (Starting Material) | Incomplete reaction. | Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. Monitor by TLC or GC-MS. |
| Methyl Acrylate (Starting Material) | Used in excess. | Can typically be removed during work-up and purification (e.g., evaporation, column chromatography). |
| Homocoupled Methyl Acrylate Dimers | Self-coupling of methyl acrylate, catalyzed by palladium. | Use a less reactive catalyst or optimize the reaction temperature to favor the cross-coupling reaction. |
| Benzofuran (from de-bromination) | Reductive dehalogenation of the starting material. | Ensure strictly anaerobic conditions. The presence of hydrogen donors can promote this side reaction. |
| Palladium Residues | Remnants of the palladium catalyst. | Purify the crude product by column chromatography on silica gel. Treatment with activated carbon can also help remove residual palladium. |
Route B: Fischer Esterification of Benzofuran-5-ylacetic Acid
| Potential Impurity | Formation Mechanism | Mitigation Strategy |
| Benzofuran-5-ylacetic Acid (Starting Material) | Incomplete esterification due to the reversible nature of the reaction. | Use a large excess of methanol (can be used as the solvent). Remove water as it forms, for example, by using a Dean-Stark apparatus. Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. |
| Byproducts from Acid Catalyst | Strong acid catalysts can sometimes cause side reactions with sensitive substrates, although less common for this specific molecule. | Use a milder esterification method if necessary, such as using DCC/DMAP or converting the carboxylic acid to an acid chloride followed by reaction with methanol. |
Issue 3: Hydrolysis of the Ester Product
Question: I have successfully synthesized this compound, but I am observing the formation of the corresponding carboxylic acid (Benzofuran-5-ylacetic acid) during work-up or storage. How can I prevent this?
Answer:
Ester hydrolysis can occur under either acidic or basic conditions.
| Condition | Prevention Strategy |
| Acidic Conditions | During aqueous work-up, ensure that any acidic solutions are thoroughly neutralized before extraction of the product. Avoid prolonged exposure to acidic conditions. |
| Basic Conditions | Avoid using strong bases during the work-up. If a basic wash is necessary (e.g., to remove unreacted carboxylic acid starting material), use a mild base like sodium bicarbonate and minimize the contact time. |
| Storage | Store the purified ester in a dry, neutral environment. The presence of moisture and trace acid or base can catalyze hydrolysis over time. |
Frequently Asked Questions (FAQs)
Q1: What is a typical purification method for this compound?
A1: The most common and effective method for purifying this compound is column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing the polarity) is typically effective for separating the desired product from less polar impurities (like starting materials in a Heck reaction) and more polar impurities (like the corresponding carboxylic acid).
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and assessing purity.
Q3: Are there alternative synthetic routes to this compound that might produce fewer impurities?
A3: Yes, alternative routes exist, each with its own set of potential impurities. One common alternative involves the synthesis of the benzofuran ring system with the acetic acid side chain precursor already in place. For example, a multi-step synthesis starting from a suitably substituted phenol and an appropriate three-carbon building block could be employed. While potentially longer, such routes can sometimes offer better control over the final product's purity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Heck Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromobenzofuran (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Base: Add anhydrous triethylamine (2.5 eq) and anhydrous DMF.
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add benzofuran-5-ylacetic acid (1.0 eq) and a large excess of methanol (e.g., 20 eq, which can also serve as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Visualizations
Validation & Comparative
A Comparative Analysis of Benzofuran Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of methyl 2-(benzofuran-5-yl)acetate analogs and related benzofuran derivatives, with a focus on their anticancer properties. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows, this document aims to facilitate further research and development in this promising area of oncology.
Performance Comparison of Benzofuran Analogs
The anticancer activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. Structure-activity relationship (SAR) studies have revealed that modifications at the C-2, C-3, C-5, and C-6 positions can dramatically alter the cytotoxic potency of these compounds.[1][2] Halogenation, in particular, has been shown to enhance anticancer activity.[3]
Below is a summary of the in vitro cytotoxic activity of a series of 2-aroyl-benzofuran derivatives against various human cancer cell lines. These compounds share a common benzofuran scaffold and are evaluated for their half-maximal inhibitory concentration (IC50), providing a basis for comparing their anticancer efficacy.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | HeLa | >10 | [4] |
| 1b | OCH3 | H | H | HeLa | 5.2 | [4] |
| 1c | OCH3 | OCH3 | H | HeLa | 2.1 | [4] |
| 1d | OCH3 | OCH3 | OCH3 | HeLa | 0.8 | [4] |
| 2a | H | H | H | A549 | >10 | [4] |
| 2b | OCH3 | H | H | A549 | 6.8 | [4] |
| 2c | OCH3 | OCH3 | H | A549 | 3.5 | [4] |
| 2d | OCH3 | OCH3 | OCH3 | A549 | 1.2 | [4] |
| 3a | H | H | H | MCF-7 | >10 | [4] |
| 3b | OCH3 | H | H | MCF-7 | 7.1 | [4] |
| 3c | OCH3 | OCH3 | H | MCF-7 | 4.0 | [4] |
| 3d | OCH3 | OCH3 | OCH3 | MCF-7 | 1.5 | [4] |
Experimental Protocols
Synthesis of 2-Aroyl-Benzofuran Derivatives
A general procedure for the synthesis of 2-aroyl-benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a phenacyl bromide derivative.
-
Step 1: Synthesis of 2-acetyl benzofuran. Salicylaldehyde and chloroacetone are refluxed in the presence of anhydrous potassium carbonate in a suitable solvent like acetone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product is filtered, dried, and purified by recrystallization.[5]
-
Step 2: Claisen-Schmidt Condensation. The synthesized 2-acetyl benzofuran is then reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous NaOH) in a solvent like ethanol at room temperature. The resulting chalcone derivative is then isolated and purified.[6]
-
Step 3: Characterization. The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][5]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzofuran analogs are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with fresh medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, proliferation, and survival. Its overactivation is a common feature in many cancers, making it a key target for anticancer drug development.[7] Some benzofuran derivatives have been shown to exert their anticancer effects by modulating this pathway.[8][9][10]
Caption: PI3K/Akt/mTOR signaling pathway.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[11][12] Dysregulation of the p53 pathway is a hallmark of many cancers.
Caption: Simplified p53 signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and evaluating new anticancer compounds involves a multi-step workflow, from initial synthesis to detailed biological characterization.
Caption: Workflow for anticancer drug discovery.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
A Comparative Guide to the Structure-Activity Relationship of Benzofuran-5-yl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity: A Comparison of Benzofuran-5-yl Derivatives
The cytotoxic effects of benzofuran derivatives have been evaluated against a range of cancer cell lines. The data suggests that substitutions on the benzofuran ring, as well as modifications at the 5-position, significantly influence their anticancer potency. Several studies have identified 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives and other analogs with potent antiproliferative activity.[1]
One area of significant interest is the inhibition of tubulin polymerization, a critical mechanism for disrupting cell division in cancer cells.[1] Certain benzofuran derivatives have been identified as potent inhibitors that bind to the colchicine site on tubulin.[1]
Below is a table summarizing the in vitro cytotoxic activity of various benzofuran-5-yl and related derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 22 | 4-MeO-phenylacetylene group at C2, substituent at C5 | ME-180 | 0.08 - 1.14 | [3] |
| A549 | " | [3] | ||
| ACHN | " | [3] | ||
| HT-29 | " | [3] | ||
| B-16 | " | [3] | ||
| 25 | Alkenyl substituent at C5 | ME-180 | 0.06 - 0.17 | [3] |
| A549 | " | [3] | ||
| ACHN | " | [3] | ||
| B-16 | " | [3] | ||
| 1c | Bromine on methyl group | K562 (Leukemia) | ~20-85 | [2] |
| MOLT-4 (Leukemia) | ~180 | [2] | ||
| HeLa (Cervix) | ~20-85 | [2] | ||
| 1e | Bromine on acetyl group | K562 (Leukemia) | ~20-85 | [2] |
| MOLT-4 (Leukemia) | ~20-85 | [2] | ||
| HeLa (Cervix) | ~20-85 | [2] | ||
| Compound 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Promising | [4] |
| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 & HepG2 | Significant | [4] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Benzofuran derivatives have also demonstrated significant anti-inflammatory properties.[1] The mechanism of action for many of these compounds involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[5]
The inhibitory concentration (IC50) values for NO inhibition by some aza-benzofuran derivatives are presented below.
Table 2: Anti-inflammatory Activity of Aza-Benzofuran Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 1 | RAW 264.7 | NO Inhibition | 17.3 | [7] |
| Compound 4 | RAW 264.7 | NO Inhibition | 16.5 | [7] |
| Celecoxib (Control) | RAW 264.7 | NO Inhibition | 32.1 | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.[8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are key targets for the anti-inflammatory action of benzofuran derivatives, and a typical workflow for screening these compounds.
Caption: NF-κB and MAPK signaling pathways in inflammation.
Caption: Experimental workflow for drug discovery.
References
- 1. Methyl 2-(benzofuran-5-YL)acetate | 121638-36-6 | Benchchem [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Modern Benzofuran Synthesis Methods
Benzofuran and its derivatives are foundational scaffolds in medicinal chemistry and drug development, appearing in a wide array of natural products and pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The development of efficient and versatile synthetic routes to construct the benzofuran core is therefore a critical pursuit for organic and medicinal chemists. This guide provides a comparative analysis of four prominent methods for benzofuran synthesis: the Palladium/Copper-Catalyzed Sonogashira Coupling, the Intramolecular Heck Reaction, the Perkin Rearrangement, and the Wittig Reaction.
Palladium/Copper-Catalyzed Sonogashira Coupling/Cyclization
This transition-metal-catalyzed approach is a powerful and widely used method for constructing 2- and 2,3-substituted benzofurans.[4][5] The strategy typically involves a Sonogashira coupling between a terminal alkyne and an o-halophenol, followed by an intramolecular cyclization to form the furan ring.[6] This can often be performed as a one-pot, multicomponent reaction, enhancing its efficiency.[7][8]
Experimental Protocol
A representative one-pot, three-component synthesis of 2,3-disubstituted benzofurans proceeds as follows:
To a microwave vial is added 2-iodophenol (1.0 equiv.), terminal alkyne (1.1 equiv.), aryl iodide (1.2 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.1 equiv.). The vial is sealed, evacuated, and backfilled with nitrogen. Anhydrous triethylamine (Et₃N) is added, and the mixture is irradiated in a microwave reactor at 100 °C for 30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired 2,3-disubstituted benzofuran.[7]
Efficacy and Substrate Scope
The Sonogashira coupling approach is highly versatile, tolerating a wide range of functional groups on both the alkyne and the aryl halide, leading to good to excellent yields.[4][7]
| 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Product | Yield (%) | Reference |
| 2-Iodophenol | Phenylacetylene | Iodobenzene | 2,3-Diphenylbenzofuran | 85% | [7] |
| 2-Iodophenol | 1-Hexyne | Iodobenzene | 2-Butyl-3-phenylbenzofuran | 78% | [7] |
| 4-Methyl-2-iodophenol | Phenylacetylene | 4-Iodotoluene | 5-Methyl-2,3-di-p-tolylbenzofuran | 82% | [7] |
| 4-Chloro-2-iodophenol | 1-Octyne | 4-Iodoanisole | 5-Chloro-2-hexyl-3-(4-methoxyphenyl)benzofuran | 75% | [7] |
Reaction Workflow
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anticancer Potential of Benzofuran Derivatives, with a Focus on Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of the anticancer properties of various benzofuran derivatives, with a particular focus on analogs of 2-(benzofuran-5-YL)acetic acid. While specific experimental data for Methyl 2-(benzofuran-5-YL)acetate derivatives is not extensively available in the reviewed literature, this guide synthesizes findings from closely related benzofuran compounds to provide a valuable reference for researchers in the field.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below. For comparison, data for Doxorubicin, a commonly used chemotherapeutic agent, is also included where available.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Carboxamide | Derivative with N-phenethyl carboxamide and morpholinyl substitution | MDA-MB-231 (Breast) | ~1.14 | [1] |
| Halogenated Benzofuran | Brominated derivative | K562 (Leukemia) | 5 | [2] |
| Brominated derivative | HL60 (Leukemia) | 0.1 | [2] | |
| Benzofuran-Chalcone Hybrid | Not specified | HePG2 (Liver) | 8.49 - 16.72 | [3] |
| Not specified | HeLa (Cervical) | 6.55 - 13.14 | [3] | |
| Not specified | MCF-7 (Breast) | 4.0 - 8.99 | [3] | |
| Doxorubicin (Reference) | - | HePG2 (Liver) | 4.17 - 8.87 | [3] |
| - | HeLa (Cervical) | - | - | |
| - | MCF-7 (Breast) | - | - |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below are protocols for key experiments commonly used to assess the anticancer properties of benzofuran derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caspase-Glo 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
Visualizing the Mechanisms of Action
To illustrate the potential mechanisms through which benzofuran derivatives exert their anticancer effects, the following diagrams, created using the DOT language, depict a generalized experimental workflow and a plausible signaling pathway.
Concluding Remarks
The collective evidence strongly suggests that the benzofuran scaffold is a promising template for the development of novel anticancer agents. The data presented in this guide, drawn from various studies on benzofuran derivatives, highlights their potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, often mediated by an increase in reactive oxygen species and the activation of the caspase cascade.
While specific data on this compound derivatives remains to be fully elucidated in publicly available literature, the findings for structurally related compounds provide a strong rationale for their further investigation. Researchers are encouraged to utilize the provided experimental protocols to explore the anticancer potential of this specific class of molecules and to further unravel their mechanisms of action. A deeper understanding of the structure-activity relationships will be instrumental in designing and synthesizing next-generation benzofuran-based therapeutics with enhanced efficacy and selectivity.
References
Illuminating the Anti-Inflammatory Mechanism of Methyl 2-(benzofuran-5-YL)acetate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Methyl 2-(benzofuran-5-YL)acetate and its analogs are a promising class of compounds within this family. This guide provides a comparative analysis of their mechanism of action, supported by experimental data and detailed protocols, to aid in the research and development of novel therapeutics. While specific data for this compound is limited in publicly available literature, this guide draws upon studies of closely related benzofuran analogs to elucidate its likely mechanisms of action.
Unraveling the Anti-Inflammatory Action: Inhibition of Key Signaling Pathways
The anti-inflammatory effects of benzofuran derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4]
NF-κB Signaling Pathway: Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4] Benzofuran analogs have been shown to inhibit the phosphorylation of key proteins in this pathway, thereby preventing NF-κB activation and subsequent pro-inflammatory gene expression.[4]
MAPK Signaling Pathway: The MAPK pathway is another critical regulator of inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that control the expression of inflammatory mediators. Benzofuran derivatives have demonstrated the ability to suppress the phosphorylation of key MAPK proteins, such as ERK, JNK, and p38, thus dampening the inflammatory response.[4]
Comparative Performance: Enzyme Inhibition
A key mechanism through which anti-inflammatory drugs exert their effects is by inhibiting the activity of enzymes involved in the inflammatory cascade. Cyclooxygenases (COX-1 and COX-2) are primary targets. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[5] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
The following table summarizes the in vitro inhibitory activity of various benzofuran derivatives against COX-1 and COX-2. It is important to note that these are representative examples from the broader benzofuran class and not specific data for this compound.
| Compound/Analog | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Kuwanon A | COX-1 | >100 | >7.1 | [6] |
| COX-2 | 14 | [6] | ||
| Celecoxib (Reference) | COX-1 | >100 | >6.3 | [6] |
| COX-2 | 15.8 | [6] | ||
| Benzofuran-piperazine hybrid 5d | NO production | 52.23 ± 0.97 | - | [3] |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published studies.[6][7][8]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds (dissolved in an appropriate solvent like DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. Thaw enzymes on ice.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe.
-
Inhibitor Addition: Add 10 µL of the test compound solution or reference inhibitor to the respective wells. For the enzyme control well, add 10 µL of the assay buffer.
-
Enzyme Addition: Add the appropriate COX enzyme (COX-1 or COX-2) to each well.
-
Incubation: Incubate the plate for 10-15 minutes at 25°C, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the curve). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Slope of Sample / Slope of Enzyme Control)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
NF-κB Activation Assay (Luciferase Reporter Assay)
This is a common method to assess the activation of the NF-κB pathway.[9]
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate agent (e.g., TNF-α) to induce NF-κB activation. Include an unstimulated control.
-
Incubation: Incubate the plate for a further period (e.g., 6-8 hours) to allow for luciferase expression.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) if necessary. Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Conclusion
While further studies are required to pinpoint the precise mechanism of action and quantitative performance of this compound, the available evidence for structurally similar benzofuran analogs strongly suggests a mechanism involving the inhibition of the NF-κB and MAPK signaling pathways, as well as the potential for selective COX-2 inhibition. The experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of this promising class of compounds. The continued exploration of benzofuran derivatives holds significant promise for the development of novel and effective anti-inflammatory agents.
References
- 1. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Biological Assays for Benzofuran Compounds: A Comparative Guide
Benzofuran derivatives are a prominent class of heterocyclic compounds widely investigated for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The assessment of these activities relies on a variety of biological assays. This guide provides a comparative overview of common assays used to evaluate benzofuran compounds, presenting supporting data and detailed experimental protocols to aid researchers in selecting and interpreting appropriate methodologies. While direct comparative studies on the reproducibility of these assays for benzofurans are limited, this guide discusses factors influencing variability and presents data from various studies to offer insights into assay performance.
Factors Influencing Assay Reproducibility
The reproducibility of biological assays can be influenced by intra-assay and inter-assay variability. Intra-assay variability refers to variations observed within a single experiment, while inter-assay variability pertains to variations between different experiments.[4][5] Key factors affecting reproducibility include:
-
Cell-based vs. Biochemical Assays: Cell-based assays, which measure a cellular response, can exhibit higher variability due to factors like cell line stability, passage number, and culture conditions.[4] Biochemical assays, such as enzyme inhibition assays, which measure the effect on a purified protein, tend to have lower variability.
-
Assay Principle: Different assays for the same biological endpoint may rely on different detection mechanisms, leading to varied results. For instance, cytotoxicity can be measured via mitochondrial function (MTT), lysosomal integrity (Neutral Red), or membrane integrity (Trypan Blue), each susceptible to different types of interference.[4]
-
Experimental Parameters: Seeding density of cells, incubation times, and reagent concentrations are critical parameters that must be optimized and consistently maintained to ensure reproducibility.[4]
Comparison of Common Biological Assays for Benzofuran Compounds
The following sections provide an overview of frequently used assays for determining the biological activity of benzofuran derivatives, along with reported quantitative data.
Cytotoxicity and Antiproliferative Assays
These assays are fundamental in the evaluation of benzofuran derivatives, particularly for anticancer research. They measure the ability of a compound to inhibit cell growth or induce cell death.
Common Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6][7]
-
SRB (Sulphorhodamine B) Assay: A colorimetric assay that measures cellular protein content.[8]
-
Trypan Blue Assay: A dye exclusion method to count viable cells.[3][9]
Quantitative Data Comparison:
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzofuran derivatives from different cytotoxicity studies. It is important to note that direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions and cell lines used.
| Benzofuran Derivative | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| Compound 10h | Not Specified | L1210 | 0.016 | [1] |
| Compound 6a (BNC105) | Not Specified | Various Human Cancer Cells | Up to 10-fold more potent than CA-4 | [1][10] |
| Compound 22 | MTT | A549 | 0.08 - 1.14 | [1][10] |
| Compound 35g | Tubulin Polymerization | Not Applicable | 1.1 | [10] |
| Compound 7 | MTT | A549 | Not specified, but most promising | [6] |
| Compound 8 | MTT | A549, HepG2 | Not specified, but significant activity | [6] |
| Compound 3f | SRB | HEPG2 | 12.4 µg/mL | [8] |
| N-phenethyl carboxamide derivative (3 ) | Cell Viability Assay | MCF-10A | Most active derivative | [7] |
| Benzofuran-pyrazole hybrid (77 ) | PARP-1 Inhibitory Assay | MCF-7 | 0.04 ± 0.001 | [1] |
Enzyme Inhibition Assays
Many benzofuran derivatives are designed to target specific enzymes involved in disease pathways.
Common Targets and Assays:
-
Sirtuin (SIRT) Inhibition: Assays measuring the inhibition of SIRT enzymes, often using fluorometric methods.[11]
-
Tyrosinase Inhibition: Assays to screen for inhibitors of tyrosinase, an enzyme involved in melanin production.[6]
-
Acetylcholinesterase (AChE) Inhibition: Relevant for Alzheimer's disease research, these assays measure the inhibition of AChE activity.[12]
-
ERAP1 Inhibition: Fluorescence-based assays are used to identify inhibitors of this aminopeptidase involved in the immune response.[13]
Quantitative Data Comparison:
| Benzofuran Derivative | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |
| Compound 7e | SIRT2 | Enzymatic Assay | 3.81 | [11] |
| Compound 16h | Fungal Tyrosinase | In vitro assay | 0.39 ± 1.45 | [6] |
| Compound 7c | Acetylcholinesterase | In vitro assay | 0.058 | [12] |
| Compound 7e | Acetylcholinesterase | In vitro assay | 0.086 | [12] |
| Compound 11 | ERAP1 | Fluorescence-based | Nanomolar range | [13] |
Receptor Binding and Functional Assays
These assays are used to characterize the interaction of benzofuran compounds with specific cellular receptors.
Common Assays:
-
Radioligand Binding Assays: To determine the affinity of a compound for a receptor.
-
γ-[³⁵S]GTP Binding Assays: A functional assay to determine agonist or antagonist activity at G-protein coupled receptors (GPCRs).[14]
Assay Reproducibility Note: For γ-[³⁵S]GTP binding assays, reproducibility was monitored using a reference compound, with a maximum tolerated variability of ± 20% around the average of replicates for replicate determinations.[14]
Experimental Protocols
Protocol for MTT Cytotoxicity Assay
This protocol is a generalized procedure based on common practices.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the benzofuran compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a cell viability assay and a simplified signaling pathway that can be modulated by benzofuran compounds.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 5. sitc.sitcancer.org [sitc.sitcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 11. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Head-to-Head Comparison of Benzofuran Derivatives with Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a head-to-head comparison of benzofuran derivatives with established drugs in key therapeutic areas, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Anticancer Activity: Benzofuran Derivatives vs. Doxorubicin and Cisplatin
Benzofuran derivatives have emerged as potent anticancer agents, with some exhibiting superior activity and selectivity compared to conventional chemotherapeutics like doxorubicin and cisplatin.[1][2] The mechanism of action for many of these derivatives involves the induction of apoptosis and cell cycle arrest, targeting the machinery of uncontrolled cell proliferation.[3][4][5]
Data Presentation
| Compound/Drug | Cell Line | Assay | IC50 (µM) | Reference |
| Benzofuran Derivative (32a) | HePG2 | MTT | 8.49 | [1] |
| HeLa | MTT | 6.55 | [1] | |
| MCF-7 | MTT | 4.0 | [1] | |
| Doxorubicin | HePG2 | MTT | 4.17 | [1] |
| HeLa | MTT | 8.87 | [1] | |
| MCF-7 | MTT | 5.12 | [1] | |
| Benzofuran Derivative (13b) | MCF-7 | MTT | 1.875 | [1] |
| Benzofuran Derivative (13g) | MCF-7 | MTT | 1.287 | [1] |
| Cisplatin | MCF-7 | MTT | 2.184 | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HePG2, HeLa, MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare stock solutions of benzofuran derivatives and standard drugs (doxorubicin, cisplatin) in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds. Ensure the final DMSO concentration in the wells does not exceed 1%.
-
Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Mandatory Visualization
Caption: Anticancer mechanisms of benzofuran derivatives, doxorubicin, and cisplatin.
Anti-inflammatory Activity: Benzofuran Derivatives vs. Indomethacin
Several benzofuran derivatives have demonstrated significant anti-inflammatory properties, with some showing efficacy comparable to or greater than the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[6] Their mechanism of action often involves the inhibition of key inflammatory pathways such as NF-κB and MAPK.[7][8]
Data Presentation
| Compound/Drug | Assay | Inhibition (%) at 500 µg/mL | Reference |
| Benzofuran Derivative (Compound 9) | HRBC Membrane Stabilization | 86.70 | [9] |
| Aspirin | HRBC Membrane Stabilization | 99.25 | [9] |
| Diclofenac Sodium | HRBC Membrane Stabilization | 98.50 | [9] |
| Benzofuran Derivative (Compound 2b) | Carrageenan-induced edema | > Diclofenac | [6] |
| Benzofuran Derivative (Compound 2c) | Carrageenan-induced edema | > Diclofenac | [6] |
| Diclofenac | Carrageenan-induced edema | - | [6] |
Experimental Protocols
Human Red Blood Cell (HRBC) Membrane Stabilization Method
This in vitro assay assesses the anti-inflammatory activity of substances by measuring their ability to stabilize the HRBC membrane against hypotonicity-induced hemolysis.
-
Preparation of HRBC Suspension:
-
Collect fresh whole blood from a healthy volunteer into a heparinized tube.
-
Centrifuge the blood at 3000 rpm for 10 minutes.
-
Discard the supernatant (plasma) and wash the packed red blood cells three times with an equal volume of isotonic saline.
-
Prepare a 10% (v/v) suspension of the packed cells in isotonic saline.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of the test compound (benzofuran derivative or standard drug) at various concentrations.
-
For the control, add 0.5 mL of distilled water instead of the test compound.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - ((Absorbance of Test / Absorbance of Control) * 100)
-
Mandatory Visualization
Caption: Anti-inflammatory mechanism via NF-κB and MAPK pathways.
Antibacterial Activity: Benzofuran Derivatives vs. Ciprofloxacin
Certain benzofuran derivatives have shown promising antibacterial activity, with some being comparable to the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.[9][10][11] The primary mechanism of action for these compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10][11]
Data Presentation
| Compound/Drug | Target | Assay | IC50 (µM) | Reference |
| Benzofuran-pyrazole (Compound 9) | E. coli DNA Gyrase B | DNA Gyrase Inhibition | 9.80 | [9][10][11] |
| Ciprofloxacin | E. coli DNA Gyrase B | DNA Gyrase Inhibition | 8.03 | [9][10] |
Experimental Protocols
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).
-
Add relaxed pBR322 plasmid DNA as the substrate.
-
Add the test compound (benzofuran derivative or ciprofloxacin) at various concentrations.
-
Initiate the reaction by adding purified E. coli DNA gyrase.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
-
Data Analysis:
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
Mandatory Visualization
Caption: Inhibition of DNA gyrase by benzofuran derivatives and ciprofloxacin.
Acetylcholinesterase (AChE) Inhibition: Benzofuran Derivatives vs. Galantamine
Benzofuran derivatives are being explored as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12][13][14][15] Some derivatives have shown inhibitory activity comparable to the established Alzheimer's drug, galantamine.[16]
Data Presentation
| Compound/Drug | Enzyme | Assay | IC50 (µM) | Reference |
| Benzofuran Derivative (Cathafuran C) | BChE | Ellman's Method | 2.5 | [16] |
| Galantamine | BChE | Ellman's Method | 35.3 | [16] |
| Benzofuran Derivative (5a) | AChE | Ellman's Method | 84% inhibition at 1mg/mL | [17] |
| Donepezil | AChE | Ellman's Method | - | [13] |
Experimental Protocols
Ellman's Method for Acetylcholinesterase Inhibition
This spectrophotometric method is widely used to determine cholinesterase activity.
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in distilled water.
-
Prepare solutions of the test compounds (benzofuran derivatives and galantamine) and the enzyme (AChE from electric eel or human recombinant).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI solution.
-
-
Measurement and Calculation:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value from a dose-response curve.
-
Mandatory Visualization
Caption: Acetylcholinesterase (AChE) inhibition by benzofuran derivatives and galantamine.
Antiviral Activity: Benzofuran Derivatives as STING Agonists
Recent studies have identified benzofuran derivatives as a novel class of STING (Stimulator of Interferon Genes) agonists, demonstrating broad-spectrum antiviral activity.[18][19] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFNs), leading to an antiviral state.[20][21][22][23]
Data Presentation
While direct head-to-head IC50 values with a standard STING agonist like cGAMP were not explicitly detailed in the initial search, the studies confirm that certain benzofuran derivatives activate the STING pathway, leading to nanomolar to micromolar antiviral efficacy against coronaviruses.[18][19]
Experimental Protocols
STING Activation Reporter Assay
This assay measures the ability of compounds to activate the STING pathway, typically by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter.
-
Cell Culture and Transfection:
-
Use a cell line such as HEK293T that is engineered to express STING and a luciferase reporter plasmid driven by the IFN-β promoter.
-
Seed the cells in 96-well plates and transfect them with the necessary plasmids if not a stable cell line.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzofuran derivatives or a known STING agonist like cGAMP.
-
Include a vehicle control (DMSO).
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of IFN-β promoter activation.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity compared to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from a dose-response curve.
-
Mandatory Visualization
Caption: STING pathway activation by benzofuran derivatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 9. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine - Wikipedia [en.wikipedia.org]
- 11. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 14. Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 19. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 21. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzofuran Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of benzofuran and its derivatives are critical in pharmaceutical development, environmental monitoring, and forensic science due to their diverse biological activities and potential toxicity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific application.
Data Presentation: A Comparative Overview of HPLC and GC-MS Performance
Disclaimer: The following data is compiled from different studies analyzing various benzofuran derivatives. Direct comparison should be made with caution as performance characteristics are compound and matrix-dependent.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte(s) | Carbofuran[1] | 6-APB and 6-MAPB (designer drugs)[2][3] |
| Linearity Range | 7.5 - 75 µg/mL[1] | Not explicitly stated in the provided abstract |
| Correlation Coefficient (r²) | 0.999[1] | Not explicitly stated in the provided abstract |
| Limit of Detection (LOD) | Not explicitly stated, but the method is described as sensitive[1] | Detectable in rat urine at common user doses[2][3] |
| Limit of Quantitation (LOQ) | Not explicitly stated[1] | Not explicitly stated in the provided abstract |
| Accuracy (% Recovery) | Close to 100%[1] | Not explicitly stated in the provided abstract |
| Precision (% RSD) | Not more than 2%[1] | Not explicitly stated in the provided abstract |
Experimental Protocols: Methodologies for Benzofuran Analysis
Detailed and robust experimental protocols are fundamental to reproducible and reliable analytical results. Below are representative methodologies for the analysis of benzofuran derivatives using HPLC and GC-MS, compiled from various sources.
High-Performance Liquid Chromatography (HPLC) Method for Carbofuran Analysis[1]
This method is suitable for the quantification of carbofuran, a benzofuran-based pesticide, in formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector is used.
-
Chromatographic Column: A C18 reversed-phase column is employed for the separation.
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 282 nm.
-
Sample Preparation: A suitable amount of the formulation is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm filter before injection.
-
Analysis: A sharp peak for carbofuran is typically observed at a retention time of approximately 4.052 minutes under these conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Benzofuran Designer Drug Analysis[2][3]
This method is applicable for the identification and differentiation of benzofuran-based designer drugs and their metabolites in biological matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is utilized.
-
Sample Preparation: For urine samples, a solid-phase extraction (SPE) is performed to isolate the analytes. This is followed by a derivatization step, such as heptafluorobutyrylation, to enhance the volatility and thermal stability of the compounds.
-
Chromatographic Column: A capillary column suitable for the separation of derivatized amphetamine-like compounds is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of the various components in the sample. A representative program might start at a lower temperature and ramp up to a final temperature, with specific hold times at each stage.
-
Injection: The derivatized sample is introduced into the GC system via a split or splitless injector.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The differentiation of isomers can be achieved based on their unique retention times.
Cross-Validation Workflow for Analytical Methods
The cross-validation of analytical methods is a critical step to ensure that different methods or laboratories produce comparable results. This process is essential when transferring a method, comparing a new method to an existing one, or when data from different analytical techniques are being used in a single study.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Concluding Remarks
Both HPLC and GC-MS are powerful techniques for the characterization of benzofuran derivatives. The choice between them is dictated by the specific properties of the analyte and the requirements of the analysis.
-
HPLC is generally more suitable for non-volatile, polar, and thermally labile benzofuran derivatives. Its versatility and the wide range of available detectors make it a workhorse in many pharmaceutical quality control laboratories.
-
GC-MS excels in the analysis of volatile and thermally stable benzofurans. The high separation efficiency of capillary GC columns combined with the specificity of mass spectrometric detection provides excellent sensitivity and is often the gold standard for the identification of unknown compounds and for forensic applications.
Ultimately, a thorough validation and, where necessary, cross-validation are paramount to ensure the generation of high-quality, reliable, and comparable data in the analysis of benzofurans.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 2-(benzofuran-5-yl)acetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 2-(benzofuran-5-yl)acetate, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound, while not having a specific, publicly available Safety Data Sheet (SDS), shares structural similarities with other benzofuran derivatives and esters, allowing for a conservative and safe disposal protocol based on established guidelines for these chemical classes.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar compounds, such as skin and eye irritation, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat to protect from splashes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the sink or in regular trash.[2][3]
-
Waste Identification and Classification:
-
Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all waste chemical solids and liquids should be treated as hazardous.[3]
-
This compound should be classified as a non-halogenated organic solvent waste.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[4][5]
-
The container must be clearly labeled with a hazardous waste tag provided by your institution's EHS office.[3][5]
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
The words "Hazardous Waste".[5]
-
The date when the first waste was added to the container.[5]
-
The specific hazards associated with the waste (e.g., "Irritant," "Combustible"). While the exact hazards are not detailed, it is best practice to assume it may be an irritant based on similar compounds.[1]
-
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]
-
The container must be kept tightly closed except when adding waste.[2][4]
-
Ensure secondary containment is used for liquid waste to capture any potential leaks or spills.[3]
-
Do not mix incompatible waste streams. This compound waste should not be mixed with strong acids, bases, or oxidizing agents.[6][7]
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous solid waste.
-
For small liquid spills (<50ml), absorb the material onto an inert absorbent like vermiculite or cat litter, place it in a sealed container, and dispose of it as hazardous waste.[8]
-
Empty containers that held the pure chemical must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9] After thorough rinsing and drying, and once the original label is defaced, the container may be disposed of as regular solid waste, depending on institutional policies.[9]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (often up to 12 months, but check your local regulations), arrange for its collection by your institution's EHS or a licensed hazardous waste contractor.[3][4]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting a chemical waste collection form.[5]
-
Hazardous Waste Accumulation Limits
Laboratories are subject to strict regulations regarding the maximum amount of hazardous waste that can be stored at any one time. Adherence to these limits is mandatory.
| Waste Category | Maximum Accumulation Limit |
| Hazardous Waste | 55 gallons |
| Acutely Hazardous Waste (P-list) | 1 quart (liquid) or 1 kg (solid) |
Data sourced from multiple university and regulatory guidelines.[3][4][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for local requirements.
References
- 1. aksci.com [aksci.com]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 2-(benzofuran-5-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Methyl 2-(benzofuran-5-YL)acetate in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on a conservative approach, drawing from data on structurally similar benzofuran derivatives and general principles of laboratory safety for handling novel chemical entities.
Hazard Identification and Precautionary Measures
While specific hazard statements for this compound are not available, related compounds such as Methyl 2,3-Dihydrobenzofuran-3-acetate exhibit certain hazards. As a precautionary measure, it is prudent to assume that this compound may possess similar properties.
Assumed Hazards:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling chemicals with unknown toxicological profiles. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times if available for similar compounds. Discard and replace gloves immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat should be worn and buttoned to protect against skin contact. For larger quantities or increased risk of splashing, a chemical-resistant apron is advised. |
| Respiratory | Fume Hood or Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.
-
Solution Preparation: When dissolving, add the compound slowly to the solvent.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from sources of heat, sparks, and open flames.
Disposal:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.
-
Contaminated materials (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container.
-
Do not allow the product to enter drains or waterways.
Emergency Procedures
The following workflow outlines the immediate steps to take in the event of an accidental exposure or spill.
Caption: Emergency Response Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
